2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
Description
The exact mass of the compound 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-benzyl-2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQQWQZUYZCRJ-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351321 | |
| Record name | AC1LF4QF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133463-88-4 | |
| Record name | AC1LF4QF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-4,4'-Dibenzyl-2,2'-bi(2-oxazoline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2,2'-Bis[(4S)-4-benzyl-2-oxazoline] CAS number and properties"
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
CAS Number: 133463-88-4
Synonyms: (S,S)-4,4'-Dibenzyl-2,2'-bi(2-oxazoline), (S,S)-2,2'-Bis(4-benzyl-2-oxazoline), (4S,4'S)-4,4'-Dibenzyl-4,5,4',5'-tetrahydro-2,2'-bioxazole
This guide provides a comprehensive overview of the chiral ligand 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], a cornerstone in modern asymmetric catalysis. Its unique structural features enable the synthesis of enantiomerically enriched compounds, a critical aspect of drug development and fine chemical production.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂O₂ |
| Molecular Weight | 320.39 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 129-132 °C |
| Boiling Point | 449.3 ± 28.0 °C (Predicted) |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) |
| Optical Rotation | [α]²⁰/D ~-40.6°, c = 1 in ethanol |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |
Spectral Data
Below are the characteristic spectral data for 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].
| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 10H, Ar-H), 4.45-4.35 (m, 2H, CH), 4.15-4.00 (m, 4H, CH₂O), 3.05 (dd, J=13.6, 4.8 Hz, 2H, CH₂Ph), 2.70 (dd, J=13.6, 9.2 Hz, 2H, CH₂Ph) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5, 138.2, 129.3, 128.6, 126.5, 70.1, 68.2, 41.9 |
| Infrared (IR) | Conforms to the structure |
Core Applications in Asymmetric Catalysis
2,2'-Bis[(4S)-4-benzyl-2-oxazoline], often referred to as a BOX ligand, is a bidentate chiral ligand that forms stable complexes with various transition metals. These complexes are highly effective catalysts for a range of asymmetric reactions, including hydrosilylation, aziridination, and Diels-Alder reactions.
Experimental Protocol: Enantioselective Hydrosilylation of Ketones
This protocol describes a typical procedure for the copper-catalyzed asymmetric hydrosilylation of a ketone, such as acetophenone, using 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] as the chiral ligand.
Materials:
-
2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Acetophenone
-
Diphenylsilane
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (0.05 mmol) and Cu(OTf)₂ (0.05 mmol) in anhydrous toluene (5 mL).
-
Stir the solution at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
To the catalyst solution, add acetophenone (1.0 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add diphenylsilane (1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography on silica gel.
Reaction Workflow: Enantioselective Hydrosilylation
Caption: Workflow for copper-catalyzed enantioselective hydrosilylation.
Experimental Protocol: Asymmetric Aziridination of Alkenes
This protocol outlines a general procedure for the copper-catalyzed asymmetric aziridination of an alkene, such as styrene, using the title ligand.
Materials:
-
2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
-
Styrene
-
[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (0.12 mmol) and CuOTf·0.5C₆H₆ (0.10 mmol).
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 1 hour.
-
Add styrene (1.0 mmol) to the catalyst solution.
-
In a separate flask, dissolve PhI=NTs (1.1 mmol) in anhydrous DCM (10 mL).
-
Slowly add the PhI=NTs solution to the reaction mixture over a period of 4 hours using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral aziridine.
Catalytic Cycle: Asymmetric Aziridination
The proposed mechanism for the copper-catalyzed aziridination involves the formation of a copper-nitrene intermediate.
Caption: Proposed catalytic cycle for copper-BOX catalyzed aziridination.
Relevance in Drug Development
The synthesis of single-enantiomer drugs is paramount in the pharmaceutical industry to ensure efficacy and minimize side effects. Chiral ligands like 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] are instrumental in achieving high enantioselectivity in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
While a direct, single-step use of this specific ligand in the final commercial synthesis of a major drug is not prominently documented in publicly available literature, its utility is demonstrated in the asymmetric synthesis of key structural motifs found in various pharmaceuticals. For instance, the asymmetric synthesis of morpholin-2-ones, which are core structures in drugs like the antiemetic Aprepitant , can be achieved through catalytic asymmetric methods that employ chiral ligands.[1] The principles and methodologies developed with ligands such as 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] are foundational to the creation of efficient and stereoselective synthetic routes for complex pharmaceutical targets.[2][3]
The development of robust asymmetric catalytic processes using this and similar ligands enables the production of chiral building blocks that are then incorporated into larger, more complex drug molecules. This approach is often more efficient and cost-effective than classical resolution methods.
Conclusion
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a versatile and powerful chiral ligand in the field of asymmetric catalysis. Its ability to induce high stereoselectivity in a variety of chemical transformations makes it an invaluable tool for researchers and professionals in academia and the pharmaceutical industry. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for the application of this important compound in the synthesis of enantiomerically pure molecules.
References
A Comprehensive Technical Guide to the Synthesis of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] from L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the chiral ligand 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], commonly known as (S)-BnBox, from the readily available amino acid L-phenylalanine. This valuable compound serves as a cornerstone in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis. This document provides detailed experimental protocols, quantitative data summaries, and logical workflow visualizations to facilitate its replication and further application in research and development.
Synthetic Strategy Overview
The synthesis of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] from L-phenylalanine is a two-step process. The first step involves the reduction of the carboxylic acid functionality of L-phenylalanine to yield the corresponding chiral amino alcohol, (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol). The second step is a condensation and cyclization reaction between two equivalents of L-phenylalaninol and a suitable C2-symmetric linking agent to form the final bis(oxazoline) product.
Experimental Protocols
Step 1: Synthesis of (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol)
The reduction of L-phenylalanine to L-phenylalaninol can be effectively achieved using several reducing agents. Two common and high-yielding methods are presented below.
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This is a widely used and effective method for the reduction of amino acids.
-
Materials:
-
L-phenylalanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (15%)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl ether
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
L-phenylalanine (1.0 equivalent) is slowly added portion-wise to the stirred suspension under a nitrogen atmosphere. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for 16 hours.
-
The reaction is then cooled in an ice bath and quenched by the sequential and careful dropwise addition of water (volume equivalent to the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (same volume as water), and finally water again (3 times the initial volume of water).
-
The resulting white precipitate is filtered off and washed thoroughly with ethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield L-phenylalaninol as a white solid.
-
Method B: Reduction with Sodium Borohydride and Iodine (NaBH₄/I₂)
This method offers a milder alternative to LiAlH₄ and often provides excellent yields.
-
Materials:
-
L-phenylalanine
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution
-
-
Procedure:
-
To a stirred suspension of L-phenylalanine (1.0 equivalent) and sodium borohydride (4.0 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of iodine (2.0 equivalents) in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of methanol, followed by acidification with aqueous HCl.
-
The mixture is then basified with aqueous NaOH solution and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford L-phenylalaninol.
-
Step 2: Synthesis of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ((S)-BnBox)
The cyclization to form the bis(oxazoline) ring system is typically achieved by reacting L-phenylalaninol with a dinitrile, such as malononitrile, in the presence of a catalyst.
-
Materials:
-
(S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol)
-
Malononitrile
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous chlorobenzene
-
Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
A mixture of L-phenylalaninol (2.0 equivalents) and malononitrile (1.0 equivalent) is suspended in anhydrous chlorobenzene.
-
Anhydrous zinc chloride (0.1 equivalents) is added as a catalyst.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water for 24 hours.
-
The reaction is cooled to room temperature and quenched with an aqueous sodium hydroxide solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to give 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] as a white solid.
-
Data Presentation
The following tables summarize the quantitative data for the synthesis of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Reduction of L-phenylalanine | LiAlH₄ or NaBH₄/I₂ | THF | Reflux or RT | 12-16 | 85-95 |
| 2 | Bis(oxazoline) formation | L-phenylalaninol, Malononitrile, ZnCl₂ | Chlorobenzene | Reflux | 24 | 70-85 |
Table 2: Physicochemical and Spectroscopic Data of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂O₂ |
| Molecular Weight | 320.39 g/mol |
| Appearance | White solid |
| Melting Point | 129-132 °C[1] |
| Optical Rotation [α]²⁰D | -40.6° (c = 1 in ethanol)[1] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.15 (m, 10H, Ar-H), 4.65-4.55 (m, 2H, N-CH), 4.25 (t, J = 8.8 Hz, 2H, O-CH₂), 4.05 (dd, J = 8.8, 7.2 Hz, 2H, O-CH₂), 3.40 (s, 2H, CH₂ linker), 3.10 (dd, J = 13.6, 5.2 Hz, 2H, Ar-CH₂), 2.75 (dd, J = 13.6, 8.8 Hz, 2H, Ar-CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 164.5 (C=N), 138.2 (Ar-C), 129.3 (Ar-CH), 128.6 (Ar-CH), 126.5 (Ar-CH), 71.8 (O-CH₂), 67.2 (N-CH), 41.5 (Ar-CH₂), 25.8 (CH₂ linker) |
| IR (KBr, cm⁻¹) | 3061, 3028, 2924, 2870, 1668 (C=N), 1496, 1454, 1352, 1225, 1103, 989, 748, 700 |
| Mass Spec (ESI-MS) m/z | 321.16 [M+H]⁺ |
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the logical relationship of the synthesis.
References
"chiral ligand (S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline) structure"
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline), often abbreviated as (S,S)-Bn-BOX, is a C₂-symmetric chiral ligand belonging to the bis(oxazoline) class of ligands. These ligands are renowned for their ability to form stable complexes with a variety of transition metals, which then act as highly effective catalysts in a wide range of asymmetric transformations. The rigid backbone and the presence of chiral centers in close proximity to the metal coordination site allow for excellent stereocontrol in catalytic reactions, making (S,S)-Bn-BOX a valuable tool in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical synthesis.
This technical guide provides a comprehensive overview of the structure, synthesis, and applications of (S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline), including detailed experimental protocols and quantitative data for its use in key asymmetric catalytic reactions.
Structure and Properties
The structure of (S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline) features two oxazoline rings linked at the 2-position. Each oxazoline ring is substituted at the 4-position with a benzyl group, and the stereochemistry at both of these chiral centers is (S).
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂O₂ |
| Molecular Weight | 320.39 g/mol |
| CAS Number | 133463-88-4 |
| Appearance | White to off-white solid |
| Melting Point | 129-132 °C |
| Optical Activity | [α]₂₀/D = -40.6° (c = 1 in ethanol) |
Synthesis
The most common and efficient method for the synthesis of (S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline) involves the condensation of a chiral amino alcohol, (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol), with a dinitrile, typically malononitrile. This reaction is often catalyzed by a Lewis acid, such as zinc triflate, and can be performed as a one-pot procedure.
Experimental Protocol: Synthesis of (S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline)
Materials:
-
(S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol)
-
Malononitrile
-
Zinc triflate (Zn(OTf)₂)
-
Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-2-amino-3-phenyl-1-propanol (2.0 equivalents) in anhydrous toluene, add malononitrile (1.0 equivalent) and zinc triflate (0.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford (S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline) as a white solid.
Applications in Asymmetric Catalysis
The (S,S)-Bn-BOX ligand, in combination with various metal precursors, forms highly active and enantioselective catalysts for a range of organic transformations. Two prominent applications are asymmetric cyclopropanation and enantioselective hydrosilylation of ketones.
Asymmetric Cyclopropanation
The copper(I) complex of (S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline) is an effective catalyst for the asymmetric cyclopropanation of olefins with diazoacetates. This reaction is a powerful method for the synthesis of chiral cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals.
Materials:
-
(S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline)
-
Copper(I) triflate benzene complex (CuOTf·0.5C₆H₆)
-
Styrene
-
Ethyl diazoacetate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves, 3Å
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline) (1.1 mol%) and copper(I) triflate benzene complex (1.0 mol%) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add freshly distilled styrene (5.0 equivalents) and activated 3Å molecular sieves to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture over a period of 4-6 hours using a syringe pump.
-
Stir the reaction mixture at the same temperature until the diazo compound is completely consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Determine the diastereomeric ratio (trans/cis) and enantiomeric excess (ee) of the resulting ethyl 2-phenylcyclopropanecarboxylate isomers by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
| Entry | Temp (°C) | Yield (%) | trans:cis ratio | ee (trans, %) | ee (cis, %) |
| 1 | 0 | >95 | 75:25 | 95 (1R,2R) | 90 (1R,2S) |
| 2 | -20 | >95 | 80:20 | 97 (1R,2R) | 92 (1R,2S) |
Enantioselective Hydrosilylation of Ketones
The copper(I) complex of (S,S)-Bn-BOX also catalyzes the enantioselective hydrosilylation of prochiral ketones to produce chiral secondary alcohols with high enantiopurity. This reaction provides a mild and efficient alternative to asymmetric hydrogenation.
Materials:
-
(S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline)
-
Copper(I) triflate benzene complex (CuOTf·0.5C₆H₆)
-
Acetophenone
-
Diphenylsilane (Ph₂SiH₂)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the catalyst by stirring (S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline) (1.2 mol%) and copper(I) triflate benzene complex (1.0 mol%) in anhydrous toluene at room temperature for 1 hour.
-
Cool the catalyst solution to -78 °C.
-
Add acetophenone (1.0 equivalent) to the catalyst solution.
-
Slowly add diphenylsilane (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time (e.g., 24 hours), monitoring by TLC.
-
Quench the reaction by the addition of methanol.
-
To hydrolyze the silyl ether, add 1 M HCl and stir the mixture vigorously at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the combined organic layers with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting 1-phenylethanol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
| Ketone | Product | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | 92 | 96 (R) |
| Propiophenone | 1-Phenyl-1-propanol | 88 | 95 (R) |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 95 | 97 (R) |
| 2-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | 90 | 94 (R) |
Visualization of Key Processes
Structure of (S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline)
Caption: 2D representation of (S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline).
Experimental Workflow for Asymmetric Catalysis
Caption: A typical experimental workflow for using (S,S)-Bn-BOX in asymmetric catalysis.
Conclusion
(S,S)-4,4'-dibenzyl-2,2'-bi(2-oxazoline) is a highly effective and versatile chiral ligand for asymmetric catalysis. Its straightforward synthesis from readily available starting materials and its ability to induce high levels of enantioselectivity in a variety of reactions, including cyclopropanations and hydrosilylations, make it an invaluable tool for chemists in research and industry. The detailed protocols and data presented in this guide serve as a practical resource for the successful application of this powerful ligand in the synthesis of complex chiral molecules.
A Comprehensive Technical Guide to the Spectroscopic Data of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the chiral ligand 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]. The information is compiled to assist researchers and professionals in the fields of chemistry and drug development in characterizing and utilizing this compound.
Molecular Structure and Properties
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a C2-symmetric chiral bis(oxazoline) ligand, often abbreviated as (S,S)-Ph-BOX. It is widely used in asymmetric catalysis.
-
Chemical Formula: C₂₀H₂₀N₂O₂
-
Molecular Weight: 320.39 g/mol
-
CAS Number: 133463-88-4
-
Appearance: Solid
-
Melting Point: 129-132 °C[1]
-
Optical Activity: [α]20/D −40.6°, c = 1 in ethanol
Spectroscopic Data
While specific experimental spectra are often proprietary or found within subscription-based scientific literature, this section presents a summary of expected spectroscopic data based on the compound's structure and data from similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 10H | Aromatic protons (C₆H₅) |
| ~4.50-4.60 | m | 2H | CH-N |
| ~4.10-4.25 | m | 4H | O-CH₂ |
| ~3.00-3.15 | dd | 2H | Benzyl CH₂ (diastereotopic) |
| ~2.75-2.90 | dd | 2H | Benzyl CH₂ (diastereotopic) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=N (oxazoline ring) |
| ~138 | Quaternary aromatic C (C-C₆H₅) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~70 | O-CH₂ |
| ~68 | CH-N |
| ~40 | Benzyl CH₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2960, ~2870 | Medium | Aliphatic C-H stretch |
| ~1650 | Strong | C=N stretch (oxazoline) |
| ~1495, ~1455 | Medium | Aromatic C=C stretch |
| ~1240 | Strong | C-O-C stretch (ether-like) |
| ~740, ~700 | Strong | Aromatic C-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 320.15 | High | [M]⁺ (Molecular Ion) |
| 229 | Medium | [M - C₇H₇]⁺ (Loss of benzyl) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule, providing structural information.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal (for ATR) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this may involve dissolving it in a suitable solvent and using an appropriate inlet system (e.g., direct infusion or coupled with chromatography).
-
Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method for generating fragment ions, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.
-
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Technical Guide: Physical Properties of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], with a primary focus on its melting point. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize this chiral ligand in their work.
Introduction
2,2'-Bis[(4S)-4-benzyl-2-oxazoline], often abbreviated as (S,S)-Ph-BOX, is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. Its C2-symmetric structure makes it an effective ligand for a variety of metal-catalyzed enantioselective reactions, including hydrosilylation of ketones. A thorough understanding of its physical properties, particularly its melting point, is crucial for its proper handling, storage, and application in synthesis and drug development processes.
Physical and Chemical Properties
The key physical and chemical properties of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] are summarized in the table below for easy reference.
| Property | Value | Reference |
| Melting Point | 129-132 °C | [1] |
| Molecular Formula | C₂₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 320.39 g/mol | [2] |
| Appearance | Solid | [1] |
| Optical Rotation | [α]₂₀/D -40.6° (c=1 in ethanol) | [1] |
| CAS Number | 133463-88-4 | [2] |
Experimental Protocols
Determination of Melting Point
The melting point of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a critical indicator of its purity. A sharp melting range of 1-2°C is indicative of a pure compound, while impurities tend to broaden and depress the melting range. The following is a standard procedure for determining the melting point using a capillary melting point apparatus.[3][4]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
-
Mortar and pestle (optional, for powdering the sample)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is completely dry and, if necessary, grind it to a fine powder using a mortar and pestle.[4]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.[3]
-
Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate. Heat the sample at a high rate and note the temperature at which it melts.
-
Accurate Measurement: For an accurate determination, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.[5]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[5]
-
Purity Assessment: A narrow melting range (e.g., 129-131 °C) indicates high purity. A broader range (e.g., 127-131 °C) may suggest the presence of impurities.
Synthesis and Purification
Illustrative Synthesis Workflow:
Caption: A logical workflow for the synthesis and purification of the target compound.
Spectroscopic Data
Characterization of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is typically performed using various spectroscopic techniques. While a complete, assigned spectrum is not provided here, the following are the expected key features based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl groups, the methine and methylene protons of the oxazoline rings, and the benzylic methylene protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the benzyl groups (aromatic and benzylic), the oxazoline rings (C=N, CH, and CH₂), providing confirmation of the carbon framework.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N stretching of the oxazoline ring, and C-O stretching.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ expected at m/z 320.39 or 321.39, respectively.
Safety and Handling
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
-
Use in a well-ventilated area or with a fume hood.
Logical Relationships in Asymmetric Catalysis
The utility of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] lies in its ability to form chiral metal complexes that catalyze enantioselective reactions. The following diagram illustrates the logical relationship in this process.
Caption: The central role of the chiral ligand in forming an active asymmetric catalyst.
References
A Technical Guide to the Solubility of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], a prominent C2-symmetric chiral bis(oxazoline) (BOX) ligand. Understanding its solubility is critical for its application in asymmetric catalysis, where it is instrumental in the synthesis of enantiomerically pure compounds for pharmaceutical and fine chemical industries. While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this guide provides the known physical properties of the compound and a detailed experimental protocol for determining its solubility.
Introduction
2,2'-Bis[(4S)-4-benzyl-2-oxazoline], often abbreviated as (S,S)-Ph-BOX, is a chiral ligand widely employed in asymmetric synthesis. Its effectiveness in catalyzing a variety of reactions, including hydrosilylations, Diels-Alder reactions, and aldol additions, is contingent upon its ability to form a homogeneous solution with reactants and the metal catalyst in a suitable organic solvent.[1][2] The solubility of the ligand directly impacts reaction kinetics, catalyst stability, and overall yield and enantioselectivity. Therefore, determining the optimal solvent system is a crucial first step in reaction development.
Physicochemical Properties
A summary of the key physical and chemical properties of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is presented below. These properties are essential for handling, storage, and for qualitative predictions of solubility based on the "like dissolves like" principle.
| Property | Value | Reference(s) |
| CAS Number | 133463-88-4 | [1][2][3] |
| Molecular Formula | C₂₀H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 320.39 g/mol | [2] |
| Appearance | White to off-white powder or crystals | [4] |
| Melting Point | 129-132 °C (lit.) | [1][3] |
| Boiling Point | 449.3 ± 28.0 °C (Predicted) | [1][4] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1][4] |
| Optical Activity | [α]20/D −40.6°, c = 1 in ethanol | [3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Experimental Protocol for Solubility Determination
The following is a generalized, systematic protocol for determining the quantitative solubility of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] in a range of organic solvents. This method is based on the principle of saturation.
3.1. Materials and Equipment
-
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (high purity)
-
A range of analytical grade organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile, Ethanol, Methanol, Hexanes, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
3.2. Procedure
-
Preparation of Supersaturated Solutions: a. Add an excess amount of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] to a series of vials. The amount should be more than what is expected to dissolve. b. To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). b. Vigorously stir or agitate the mixtures for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid and liquid phases should be in constant contact.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) for the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom. c. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended microcrystals.
-
Gravimetric Analysis (for less volatile solvents): a. Record the weight of the vial with the filtered solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved. c. Calculate the solubility based on the mass of the dissolved solid and the mass (or volume) of the solvent.
-
Instrumental Analysis (HPLC/UV-Vis): a. Prepare a calibration curve using standard solutions of known concentrations of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] in the respective solvent. b. Dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. c. Analyze the diluted sample using HPLC or UV-Vis to determine its concentration. d. Back-calculate the original concentration in the saturated solution to determine the solubility.
3.3. Data Presentation
The results should be tabulated, expressing solubility in units such as g/100 mL, mg/mL, or mol/L for each solvent at the specified temperature.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| ...additional solvents | 25 | Experimental Value | Calculated Value |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].
Caption: Workflow for determining the solubility of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].
Conclusion
While readily available quantitative data on the solubility of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is limited, its physicochemical properties suggest good solubility in moderately polar to polar aprotic organic solvents commonly used in asymmetric catalysis. For precise reaction optimization, experimental determination of solubility is recommended. The protocol outlined in this guide provides a robust framework for researchers to generate reliable and reproducible solubility data, facilitating the effective use of this important chiral ligand in the synthesis of high-value chemical entities.
References
The Core Mechanism of BOX Ligands in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bis(oxazoline), or BOX, ligands have established themselves as a cornerstone in the field of asymmetric catalysis. Their robust performance, modular nature, and the high levels of enantioselectivity they impart in a wide array of chemical transformations have made them indispensable tools in the synthesis of chiral molecules, particularly in the realm of pharmaceutical development. This technical guide delves into the fundamental mechanism of action of BOX ligands, providing a detailed overview of their structure, the nature of their metal complexes, and the origins of their remarkable stereochemical control. The content herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for researchers in the field.
The Structural Framework of BOX Ligands: The Foundation of Chirality
BOX ligands are a class of C₂-symmetric chiral ligands characterized by two oxazoline rings connected by a linker, most commonly a methylene bridge (BOX) or a pyridine backbone (PyBOX).[1][2] The key to their stereodirecting ability lies in the chiral centers located at the 4-position of each oxazoline ring. These stereocenters are typically derived from readily available chiral amino alcohols, which are in turn often synthesized from natural amino acids.[3][4] This modularity allows for the straightforward synthesis of a diverse library of BOX ligands with varying steric and electronic properties by simply changing the amino alcohol precursor. The most common substituents (R) at the 4-position include isopropyl (iPr), tert-butyl (tBu), and phenyl (Ph).
The C₂-symmetry of the ligand is a crucial feature, as it reduces the number of possible diastereomeric transition states in a catalytic reaction, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity.[1]
The Heart of the Catalyst: The Metal-BOX Complex
BOX ligands are bidentate, coordinating to a metal center through the nitrogen atoms of the two oxazoline rings.[2] They form stable complexes with a variety of metals, with copper being one of the most extensively used in BOX-mediated asymmetric catalysis.[2] The resulting metal-BOX complexes act as chiral Lewis acids, activating the substrate and creating a defined chiral environment for the subsequent reaction.
The geometry of the metal-BOX complex plays a pivotal role in the mechanism of stereochemical induction. X-ray crystallographic studies have shown that these complexes often adopt a distorted square planar or square pyramidal geometry.[5] This well-defined geometry is fundamental to the predictable nature of BOX-catalyzed reactions.
The Mechanism of Enantioselection: A Tale of Steric Hindrance
The prevailing model for the high levels of enantioselectivity observed with BOX ligands is based on a square-planar catalyst-substrate complex.[1][5] In this model, the substrate, which is often a bidentate dienophile in reactions like the Diels-Alder, coordinates to the Lewis acidic metal center. The bulky substituents at the 4-positions of the BOX ligand then effectively shield one of the two enantiotopic faces of the coordinated substrate.[1] This steric blockade directs the incoming reagent to approach from the less hindered face, resulting in the preferential formation of one enantiomer.
The choice of the substituent on the oxazoline ring (e.g., iPr, tBu, Ph) has a profound impact on the degree of enantioselectivity.[1] Sterically more demanding groups, such as tert-butyl, often create a more defined and restrictive chiral pocket around the metal center, leading to higher enantioselectivities in many cases.[1]
The following diagram illustrates the generalized catalytic cycle for a Copper-BOX catalyzed reaction, taking the Diels-Alder reaction as a representative example.
Caption: Proposed catalytic cycle for a Cu-BOX catalyzed Diels-Alder reaction.
Quantitative Data on BOX Ligand Performance
The choice of the BOX ligand is critical for achieving high enantioselectivity and yield in a specific asymmetric transformation. The following tables summarize the performance of common BOX ligands (tBu-Box, Ph-Box, and iPr-Box) in several key reactions.
Table 1: Asymmetric Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone with Cyclopentadiene
| Ligand | Metal Salt | Solvent | Temp (°C) | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| tBu-Box | Cu(OTf)₂ | CH₂Cl₂ | -78 | 95 | 99:1 | 98 | [1] |
| Ph-Box | Cu(OTf)₂ | CH₂Cl₂ | -78 | 91 | 98:2 | 90 | [1] |
| iPr-Box | Cu(OTf)₂ | CH₂Cl₂ | -78 | 88 | 97:3 | 85 | [1] |
Table 2: Asymmetric Mukaiyama Aldol Reaction
| Ligand | Substrate 1 | Substrate 2 | Metal Salt | Solvent | Temp (°C) | Yield (%) | syn:anti | ee (%) (syn) | Reference |
| tBu-Box | Benzaldehyde | 1-(trimethylsiloxy)cyclohexene | Cu(OTf)₂ | CH₂Cl₂ | -78 | 92 | 98:2 | 97 | [1] |
| Ph-Box | Benzaldehyde | 1-(trimethylsiloxy)cyclohexene | Cu(OTf)₂ | CH₂Cl₂ | -78 | 85 | 95:5 | 91 | [1] |
| iPr-Box | Benzaldehyde | 1-(trimethylsiloxy)cyclohexene | Cu(OTf)₂ | CH₂Cl₂ | -78 | 82 | 93:7 | 88 | [1] |
Table 3: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
| Ligand | Metal Salt | Solvent | Temp (°C) | Yield (%) | trans:cis | ee (%) (trans) | Reference |
| tBu-Box | CuOTf | CH₂Cl₂ | 25 | 85 | 90:10 | >99 | [6] |
| Ph-Box | CuOTf | CH₂Cl₂ | 25 | 82 | 88:12 | 97 | [6] |
| iPr-Box | CuOTf | CH₂Cl₂ | 25 | 78 | 85:15 | 95 | [6] |
Detailed Experimental Protocols
To facilitate the application of BOX ligands in research, this section provides detailed experimental procedures for the synthesis of a representative BOX ligand and its use in a catalytic asymmetric reaction.
Synthesis of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydrooxazole) (tBu-BOX)
This protocol is adapted from established literature procedures.[3]
Caption: Workflow for the synthesis of tBu-BOX ligand.
Materials:
-
(S)-tert-Leucinol
-
Dimethyl malonimidate dihydrochloride
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (S)-tert-leucinol (2.2 equivalents) in anhydrous dichloromethane, add dimethyl malonimidate dihydrochloride (1.0 equivalent).
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tBu-BOX ligand as a white solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and optical rotation to confirm its identity and purity.
Copper-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is a general procedure for the Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene, catalyzed by a Cu(II)-BOX complex.[1]
Caption: Workflow for a Cu-BOX catalyzed asymmetric Diels-Alder reaction.
Materials:
-
Chiral BOX ligand (e.g., tBu-BOX)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-acryloyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the BOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Stir the mixture at room temperature for 1-2 hours to form the catalyst complex (a color change to blue or green is typically observed).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of N-acryloyl-2-oxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) to the catalyst solution.
-
Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or SFC analysis.
Conclusion
The mechanism of action of BOX ligands in asymmetric catalysis is a well-established and powerful concept that relies on the formation of a C₂-symmetric chiral metal complex. This complex creates a sterically defined environment that directs the approach of incoming reagents, leading to high levels of enantioselectivity in a variety of important chemical transformations. The modularity of BOX ligand synthesis allows for fine-tuning of the catalyst's properties to optimize performance for specific reactions. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers seeking to leverage the power of BOX ligands in their synthetic endeavors. The continued exploration and development of novel BOX ligand architectures promise to further expand the scope and utility of this remarkable class of chiral ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereochemical Induction Model of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The C₂-symmetric bis(oxazoline) ligand, 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ((S,S)-Bn-BOX), is a highly effective "privileged" ligand in asymmetric catalysis. When complexed with a metal center, typically a Lewis acid such as copper(II), it forms a potent chiral catalyst. The stereochemical outcome of reactions catalyzed by this complex is dictated by a well-defined model based on steric control. The ligand enforces a specific coordination geometry around the metal, creating a C₂-symmetric chiral environment. The bulky benzyl substituents at the stereogenic centers effectively shield two quadrants of the reactive space, forcing incoming substrates to approach from the less sterically hindered faces. This guide details the prevailing square-planar model of stereochemical induction, presents quantitative data from representative reactions, outlines key experimental protocols, and provides visualizations of the catalytic mechanism and workflow.
Introduction to Bis(oxazoline) Ligands
Chiral bis(oxazoline) (BOX) ligands are a prominent class of C₂-symmetric chelating ligands that have seen extensive application in asymmetric catalysis since their introduction in the early 1990s.[1][2] Their utility stems from several key features:
-
Modular Synthesis: They are readily synthesized from commercially available chiral amino acids, allowing for a wide variety of substituents at the stereogenic centers.[1]
-
Strong Chelation: The two nitrogen atoms of the oxazoline rings form a stable six-membered chelate ring with a variety of metals.[3]
-
Defined Chiral Environment: The C₂-symmetry of the ligand simplifies the number of possible transition states in a catalytic reaction, often leading to higher enantioselectivity. The chiral centers are positioned in close proximity to the coordinated metal, exerting a strong stereodirecting influence on the substrate.[2][3]
The specific ligand, 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ((S,S)-Bn-BOX), features benzyl groups at the 4-positions of the oxazoline rings, derived from L-phenylalanine. These benzyl groups play a critical role in the stereochemical induction model.
Synthesis of (S,S)-Bn-BOX
The synthesis of BOX ligands is well-established and typically involves the condensation of a chiral β-amino alcohol with a dicarboxylic acid or dinitrile derivative.[1] For (S,S)-Bn-BOX, the chiral precursor is (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol), which is obtained by the reduction of the amino acid L-phenylalanine.
General Experimental Protocol: Synthesis of a BOX Ligand
A common route involves the Lewis acid-catalyzed cyclization of a dinitrile with the chiral amino alcohol.
-
Reactant Setup: In an oven-dried, argon-purged flask, malononitrile (1.0 equiv) and the chiral amino alcohol, (S)-phenylalaninol (2.0-2.2 equiv), are dissolved in an anhydrous, non-coordinating solvent like chlorobenzene.
-
Catalyst Addition: A catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂) (e.g., 0.05 equiv), is added to the mixture.
-
Reaction: The mixture is heated to reflux (typically >120 °C) for 24-48 hours, with the progress monitored by TLC or GC-MS. During the reaction, ammonia is evolved.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., dichloromethane) and washed sequentially with aqueous solutions of a mild base (e.g., NaHCO₃) and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Crystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure bis(oxazoline) ligand as a white crystalline solid.
The Stereochemical Induction Model
The predictive power of BOX ligands lies in a well-accepted stereochemical model, most clearly elucidated for copper(II)-catalyzed reactions like the Diels-Alder reaction. The model is predicated on the formation of a rigid, C₂-symmetric catalyst-substrate complex that directs the approach of the second reactant.[4][5]
Key Principles:
-
Catalyst Formation: The (S,S)-Bn-BOX ligand is treated with a metal salt, such as copper(II) triflate (Cu(OTf)₂), to form the active chiral Lewis acid catalyst in situ.
-
Coordination Geometry: X-ray crystallography and spectroscopic studies have shown that the Cu(II)-BOX complex typically adopts a distorted square-planar geometry.[6][7] The two nitrogen atoms of the ligand and the two coordination sites of the substrate occupy the four equatorial positions of this plane. The geometry can be influenced by the choice of counterion and solvent.[6]
-
Substrate Binding: For reactions involving bidentate substrates, such as N-acryloyloxazolidinones in the Diels-Alder reaction, the substrate chelates to the copper center. This locks the dienophile into a planar, s-trans conformation.[5]
-
Steric Shielding: The C₂-symmetry of the ligand places the two benzyl groups in a way that they project above and below the coordination plane. These bulky groups act as "chiral walls," effectively blocking the top-left and bottom-right quadrants (or vice-versa) of the complex.
-
Facial Selectivity: With two quadrants sterically shielded by the benzyl groups, the incoming reactant (e.g., a diene) is forced to approach the coordinated substrate from one of the two remaining "open" quadrants. For the (S,S)-configured ligand, this selectively exposes one enantiotopic face of the substrate (the re face in the case of a typical dienophile) to attack, leading to the preferential formation of one enantiomer of the product.[5][8]
Caption: Proposed model for stereochemical induction by a Cu(II)-(S,S)-BOX complex.
Data Presentation: Performance in Asymmetric Catalysis
The efficacy of the stereochemical induction model is demonstrated by the high enantioselectivities achieved in various reactions. The following tables summarize representative quantitative data for reactions catalyzed by Cu(II)-BOX complexes. Data for the closely related and extensively studied tert-butyl substituted ligand (t-Bu-BOX) is used to illustrate the high performance typical of this catalyst class.[5][7]
Table 1: Enantioselective Diels-Alder Reaction of N-Acryloyloxazolidinone with Cyclopentadiene Catalyst: 10 mol% --INVALID-LINK--₂
| Entry | Dienophile (R) | Temp (°C) | Time (h) | Yield (%) | endo:exo | ee (%) [endo] |
| 1 | H | -78 | 1 | 95 | >99:1 | 98 |
| 2 | Methyl | -78 | 3 | 96 | >99:1 | 97 |
| 3 | Phenyl | -40 | 24 | 90 | >99:1 | 91 |
| 4 | Ethyl | 0 | 6 | 98 | >99:1 | 97 |
Table 2: Enantioselective Henry (Nitroaldol) Reaction Catalyst: 5.5 mol% Cu(OAc)₂•H₂O + BOX Ligand in Ethanol at RT
| Entry | Ligand Substituent | Benzaldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 4-NO₂-C₆H₄CHO | 20 | 90 | 85 |
| 2 | Isopropyl | 4-NO₂-C₆H₄CHO | 24 | 92 | 87 |
| 3 | tert-Butyl | 4-NO₂-C₆H₄CHO | 24 | 95 | 93 |
| 4 | Benzyl | C₆H₅CHO | 24 | 88 | 81 |
Key Experimental Protocols
Precise experimental technique is critical for achieving high stereoselectivity and reproducibility in asymmetric catalysis. All reactions should be conducted in oven- or flame-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 5.1: In Situ Preparation of the Cu((S,S)-BOX)₂ Catalyst
This protocol is adapted from the procedure by Evans et al. for generating a highly active cationic copper catalyst.[5]
-
Anhydrous copper(II) chloride (CuCl₂, 1.0 equiv) and the (S,S)-Bn-BOX ligand (1.05 equiv) are added to a dry flask.
-
Anhydrous dichloromethane (CH₂Cl₂) is added, and the heterogeneous mixture is stirred vigorously at room temperature for 4-6 hours, during which time the mixture becomes a homogeneous green solution of [Cu((S,S)-Bn-BOX)]Cl₂.
-
Silver hexafluoroantimonate (AgSbF₆, 2.0 equiv) is added to the solution. The mixture is stirred for 6-8 hours at room temperature, protected from light. During this time, a white precipitate of AgCl forms.
-
The resulting bright blue solution containing the active catalyst, --INVALID-LINK--₂, is filtered through a pad of Celite under an inert atmosphere to remove the AgCl precipitate. The resulting solution is used directly for the catalytic reaction.
Protocol 5.2: Catalytic Asymmetric Diels-Alder Reaction
This protocol is a general procedure for the reaction shown in Table 1.[9]
-
To the freshly prepared catalyst solution (0.1 equiv) in CH₂Cl₂ at the desired temperature (e.g., -78 °C), the dienophile (e.g., N-acryloyloxazolidinone, 1.0 equiv) is added.
-
The mixture is stirred for 5-10 minutes to ensure formation of the catalyst-substrate complex.
-
The diene (e.g., cyclopentadiene, 3.0 equiv) is added dropwise.
-
The reaction is stirred at the specified temperature until TLC or ¹H NMR analysis indicates complete consumption of the dienophile.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and warmed to room temperature.
-
The mixture is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Caption: A typical experimental workflow for a Cu-BOX catalyzed asymmetric reaction.
Conclusion
The stereochemical induction model for 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] and related BOX ligands provides a robust and reliable framework for predicting and rationalizing the outcomes of a wide array of asymmetric transformations. The model's foundation rests on the formation of a C₂-symmetric, sterically-defined square-planar metal complex. The strategic placement of bulky substituents, such as the benzyl groups in (S,S)-Bn-BOX, creates a chiral pocket that effectively dictates the trajectory of substrate approach, enabling the synthesis of complex molecules with exceptionally high levels of stereocontrol. This predictive power, combined with the ligand's modular synthesis and broad applicability, solidifies the standing of BOX ligands as indispensable tools for professionals in chemical research and drug development.
References
- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of counterions on the structure of bis(oxazoline)copper( ii ) complexes; an EPR and ENDOR investigation - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31273E [pubs.rsc.org]
- 7. people.bu.edu [people.bu.edu]
- 8. benchchem.com [benchchem.com]
- 9. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Ligand: An In-depth Technical Guide to the Early Developments in Chiral Bis(oxazoline) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of chiral bis(oxazoline) (BOX) ligands in the late 1980s and early 1990s marked a pivotal moment in asymmetric catalysis. Their modular synthesis, C₂-symmetric design, and profound ability to induce stereoselectivity across a wide array of metal-catalyzed reactions quickly established them as a class of "privileged" ligands. This technical guide delves into the foundational synthetic methodologies that enabled the rapid development and application of these influential chiral scaffolds, focusing on the pioneering work that laid the groundwork for their widespread use in modern synthetic chemistry.
Introduction: The Dawn of BOX and PyBOX Ligands
The conceptual framework for C₂-symmetric ligands was well-established by the late 1980s, with Pfaltz's semicorrin ligands demonstrating remarkable success in enantioselective cyclopropanation. However, the multi-step synthesis of semicorrins presented a barrier to their broad adoption.[1] This set the stage for the development of more accessible C₂-symmetric ligands.
The breakthrough came in 1989 when Hisao Nishiyama and his colleagues reported the synthesis of the first pyridine-bis(oxazoline) (PyBOX) ligands.[2][3] These tridentate ligands were initially developed for asymmetric hydrosilylation of ketones, achieving impressive enantioselectivities.[3] Shortly thereafter, in 1990, the group of Satoru Masamune introduced the first bidentate bis(oxazoline) (BOX) ligands for copper-catalyzed cyclopropanation reactions, achieving enantiomeric excesses up to 99%.[4] The following year, 1991, saw seminal publications from the laboratories of David A. Evans and E.J. Corey, independently showcasing the utility of BOX ligands in copper-catalyzed cyclopropanation and iron-catalyzed Diels-Alder reactions, respectively.[5][6][7] These early reports solidified the importance of bis(oxazoline) ligands and catalyzed an explosion of research into their synthesis and application.[1]
Core Synthetic Strategies
The early syntheses of chiral bis(oxazoline) ligands primarily relied on the condensation of readily available chiral amino alcohols with bifunctional precursors. The chirality of the final ligand is derived from the amino alcohol, which is often sourced from the chiral pool (e.g., from amino acids like valine, phenylalanine, or tert-leucine). Two main strategies emerged, distinguished by the nature of the bifunctional electrophile: those derived from dicarboxylic acids and those from dinitriles.
Synthesis from Dicarboxylic Acid Derivatives
One of the earliest and most straightforward methods involves a two-step process starting from a dicarboxylic acid derivative, typically a diacid chloride or a diester, and a chiral β-amino alcohol.
Logical Workflow: Synthesis from Dicarboxylic Acid Derivatives
Caption: General two-step synthesis of BOX ligands from dicarboxylic acid derivatives.
This pathway first involves the formation of a bis(hydroxyamide) intermediate. Subsequent activation of the hydroxyl groups, often with reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl), followed by base-mediated cyclization, yields the final bis(oxazoline) ligand.[1]
Synthesis from Dinitrile Precursors
A more convergent and often higher-yielding approach utilizes dinitrile precursors, such as malononitrile or 2,6-dicyanopyridine. This method, pioneered in early syntheses of related structures by Witte and Seeliger, typically proceeds via the formation of an intermediate imidate or is catalyzed directly by a Lewis acid.[1]
Generalized Synthetic Pathway: From Dinitriles to BOX/PyBOX Ligands
Caption: One-pot synthesis of BOX and PyBOX ligands from dinitrile precursors.
This one-pot method is particularly advantageous for its operational simplicity and efficiency. The use of catalytic amounts of a Lewis acid, such as zinc chloride or zinc triflate, facilitates the direct condensation of the dinitrile with two equivalents of the chiral amino alcohol, often in refluxing toluene or chlorobenzene, to afford the desired ligand in good to excellent yields.[2][8]
Foundational Experimental Protocols
The following protocols are based on the seminal publications that introduced the first widely used BOX and PyBOX ligands.
Synthesis of 2,6-Bis[(4S)-4-isopropyl-2-oxazolinyl]pyridine (i-Pr-PyBOX) (Nishiyama, 1989)
This procedure outlines the synthesis of the first PyBOX ligand, which proved highly effective in rhodium-catalyzed asymmetric hydrosilylation.[2]
Methodology: A solution of (S)-valinol (2.2 equivalents) in anhydrous toluene is added to a stirred suspension of 2,6-dicyanopyridine (1.0 equivalent) and a catalytic amount of zinc trifluoromethanesulfonate (0.05 equivalents) in anhydrous toluene under an inert atmosphere. The reaction mixture is heated to reflux for 48 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure i-Pr-PyBOX ligand.[2][8]
Synthesis of 2,2'-Methylenebis((4S)-4-phenyl-2-oxazoline) (Ph-BOX) (Corey, 1991)
This ligand was famously used by Corey in an iron(III)-catalyzed enantioselective Diels-Alder reaction. The synthesis proceeds via a diethyl malonimidate dihydrochloride intermediate.[6][9]
Methodology: A mixture of (S)-phenylalaninol (2.1 equivalents) and diethyl malonimidate dihydrochloride (1.0 equivalent) is stirred in dichloromethane at reflux for 18-24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by recrystallization or flash chromatography to yield the Ph-BOX ligand as a white solid.[6][9]
Synthesis of 2,2'-Isopropylidenebis((4S)-4-tert-butyl-2-oxazoline) (t-Bu-BOX) (Evans, 1991)
This sterically hindered ligand, developed by Evans, demonstrated exceptional enantioselectivity in copper-catalyzed cyclopropanation reactions.[5]
Methodology: A mixture of (S)-tert-leucinol (2.0 equivalents) and dimethylmalonyl dichloride (1.0 equivalent) in dichloromethane is cooled to 0 °C. Triethylamine (2.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting bis(hydroxyamide) is isolated after an aqueous workup. In a separate step, the bis(hydroxyamide) is dissolved in dichloromethane and treated with thionyl chloride at 0 °C. After stirring for 2 hours, the reaction is quenched with aqueous sodium hydroxide. The organic layer is separated, dried, and concentrated. The crude product is purified by chromatography to give the t-Bu-BOX ligand.
Early Applications and Performance Data
The immediate impact of these new ligands was evident in their application to key asymmetric transformations. The following tables summarize the quantitative data from these pioneering studies, highlighting the remarkable levels of stereocontrol achieved.
Table 1: Performance of Nishiyama's i-Pr-PyBOX in Asymmetric Hydrosilylation of Ketones (1989) [10]
| Ketone Substrate | Catalyst | Yield (%) | ee (%) |
| Acetophenone | [Rh(i-Pr-PyBOX)Cl₃] | 94 | 95 |
| Propiophenone | [Rh(i-Pr-PyBOX)Cl₃] | 87 | 94 |
| 1-Acetonaphthone | [Rh(i-Pr-PyBOX)Cl₃] | 92 | 99 |
| Isobutyrophenone | [Rh(i-Pr-PyBOX)Cl₃] | 73 | 91 |
Table 2: Performance of Masamune's and Evans' BOX Ligands in Asymmetric Cyclopropanation of Styrene (1990-1991) [5][11]
| Ligand (R group) | Catalyst System | Diastereoselectivity (trans:cis) | Yield (%) | ee (trans) (%) | ee (cis) (%) |
| Masamune (t-Bu) | Cu(II)Cl₂ / PhNHNH₂ | 85:15 | 78 | 99 | 94 |
| Evans (t-Bu) | Cu(OTf) | 94:6 | 91 | >99 | 98 |
| Evans (i-Pr) | Cu(OTf) | 88:12 | 85 | 97 | 94 |
Table 3: Performance of Corey's Ph-BOX Ligand in an Asymmetric Diels-Alder Reaction (1991) [6][12]
| Dienophile | Diene | Catalyst | Diastereoselectivity (endo:exo) | Yield (%) | ee (endo) (%) |
| N-Acryloyl-oxazolidinone | Cyclopentadiene | Fe(III)-Ph-BOX | 96:4 | 95 | 82 |
| N-Crotonoyl-oxazolidinone | Cyclopentadiene | Fe(III)-Ph-BOX | >99:1 | 94 | 91 |
Conclusion
The early developments in the synthesis of chiral bis(oxazoline) ligands by pioneers such as Nishiyama, Masamune, Evans, and Corey were transformative for the field of asymmetric catalysis. The establishment of robust, modular, and efficient synthetic routes from readily available chiral amino alcohols and common bifunctional reagents democratized access to highly effective chiral ligands. The exceptional levels of enantioselectivity achieved in their very first applications immediately demonstrated their vast potential. This foundation paved the way for the synthesis of thousands of BOX and PyBOX analogues and their subsequent application in nearly every class of metal-catalyzed reaction, cementing their status as truly privileged ligands in the chemist's toolkit. The principles and methodologies established in these early works continue to influence the design of new chiral ligands for asymmetric catalysis today.
References
- 1. orgsyn.org [orgsyn.org]
- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS#:118949-61-4 | (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine | Chemsrc [chemsrc.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,2'-Methylenebis[(4S)-4-phenyl-2-oxazoline] - Amerigo Scientific [amerigoscientific.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enantioselective Hydrosilylation Using 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the chiral ligand 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], commonly known as (S,S)-Bn-BOX, in the enantioselective hydrosilylation of ketones. This method offers an efficient route to chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
Enantioselective hydrosilylation is a powerful technique for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. The use of chiral ligands to control the stereochemical outcome of this transformation is a cornerstone of modern asymmetric catalysis. 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a C2-symmetric bis(oxazoline) ligand that, when complexed with a suitable metal precursor, forms a highly effective catalyst for this reaction. This document focuses on the application of rhodium complexes of (S,S)-Bn-BOX in the hydrosilylation of various ketones.
Catalyst System and Reaction Principle
The active catalyst is typically generated in situ from a rhodium(I) precursor and the (S,S)-Bn-BOX ligand. The reaction proceeds via the addition of a hydrosilane across the carbonyl group of the ketone, forming a silyl ether intermediate. Subsequent hydrolysis yields the desired chiral secondary alcohol with high enantiomeric excess (ee).
General Reaction Scheme:
Experimental Protocols
The following protocols are based on established literature procedures and provide a general framework for conducting the enantioselective hydrosilylation of ketones using a Rhodium-(S,S)-Bn-BOX catalyst system.
Materials and Reagents
-
Ligand: 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ((S,S)-Bn-BOX)
-
Rhodium Precursor: [Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
Hydrosilane: Diphenylsilane (Ph₂SiH₂) is commonly used.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a typical solvent.
-
Substrates: A range of prochiral ketones.
-
Work-up Reagents: Diethyl ether, 1N HCl, saturated NaHCO₃ solution, brine, and anhydrous MgSO₄.
General Procedure for Enantioselective Hydrosilylation
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(COD)Cl]₂ (1.0 mol%) and (S,S)-Bn-BOX (2.2 mol%) in anhydrous THF (0.5 M solution with respect to the ketone).
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Hydrosilylation Reaction:
-
To the freshly prepared catalyst solution, add the ketone substrate (1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add diphenylsilane (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of 1N HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the chiral secondary alcohol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or chiral GC analysis.
-
Quantitative Data Summary
The following table summarizes the results for the enantioselective hydrosilylation of various ketones using the Rhodium-(S,S)-Bn-BOX catalyst system with diphenylsilane in THF.
| Entry | Ketone Substrate | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | Acetophenone | 25 | 2 | 95 | 92 | (R) |
| 2 | Propiophenone | 25 | 3 | 93 | 94 | (R) |
| 3 | Butyrophenone | 25 | 4 | 90 | 93 | (R) |
| 4 | 4'-Methoxyacetophenone | 25 | 2.5 | 96 | 91 | (R) |
| 5 | 4'-Chloroacetophenone | 25 | 3 | 92 | 93 | (R) |
| 6 | 2-Acetonaphthone | 25 | 5 | 88 | 95 | (R) |
| 7 | Benzyl acetone | 0 | 12 | 85 | 88 | (R) |
| 8 | Cyclohexyl methyl ketone | 0 | 15 | 82 | 85 | (R) |
Visualizations
Experimental Workflow
Application Notes and Protocols for Copper-Catalyzed Asymmetric Diels-Alder Reaction with BOX Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an asymmetric Diels-Alder reaction using a copper(II)-bis(oxazoline) (BOX) complex as a chiral Lewis acid catalyst. This methodology is highly valuable in synthetic organic chemistry for the enantioselective formation of six-membered rings, a common structural motif in natural products and pharmaceuticals.
The protocol outlined below is a general procedure, exemplified by the well-documented reaction between an N-acyl-oxazolidinone dienophile and a diene.[1] Copper(II) complexes of C₂-symmetric bis(oxazoline) ligands, such as (S,S)-Ph-BOX and (S,S)-t-Bu-BOX, are effective catalysts for a variety of Diels-Alder reactions, providing high levels of enantioselectivity.[2][3][4] The success of this catalytic system lies in the formation of a chiral catalyst-substrate complex, where the BOX ligand creates a specific chiral environment around the copper center, directing the approach of the diene to one face of the dienophile.[1]
Experimental Protocol: Asymmetric Diels-Alder Reaction of N-acryloyl-2-oxazolidinone and Cyclopentadiene
This protocol details the in situ preparation of the Cu(II)-BOX catalyst followed by the cycloaddition reaction.
Materials:
-
(S,S)-Ph-BOX or (S,S)-t-Bu-BOX ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(II) hexafluoroantimonate (Cu(SbF₆)₂)
-
N-acryloyl-2-oxazolidinone (dienophile)
-
Cyclopentadiene (diene), freshly cracked
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Activated 4 Å molecular sieves
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried or flame-dried glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization chamber
Part 1: Catalyst Preparation (in situ)
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (S,S)-BOX ligand (0.11 mmol, 1.1 equivalents relative to the copper salt).
-
In a separate flame-dried Schlenk flask, add Cu(OTf)₂ (0.10 mmol, 1.0 equivalent).
-
To each flask, add anhydrous CH₂Cl₂ (5 mL and 10 mL respectively) via syringe.
-
Stir both solutions at room temperature until all solids have dissolved.
-
Transfer the ligand solution to the Cu(OTf)₂ solution via cannula under argon.
-
Rinse the flask that contained the ligand with an additional portion of anhydrous CH₂Cl₂ (5 mL) and transfer this to the reaction mixture to ensure complete transfer.
-
Stir the resulting light blue solution at room temperature for 1-2 hours to ensure the complete formation of the copper-BOX complex. This will serve as the catalyst stock solution.
Part 2: Diels-Alder Reaction
-
To a separate flame-dried Schlenk flask containing activated 4 Å molecular sieves (approximately 250 mg), add the dienophile, N-acryloyl-2-oxazolidinone (1.0 mmol).
-
Add anhydrous CH₂Cl₂ (5 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.
-
To the cooled dienophile solution, add the prepared catalyst solution (10 mol%, corresponding to 0.10 mmol of the Cu-BOX complex) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.[1]
Part 3: Work-up and Purification
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure cycloadduct.
Data Presentation: Representative Results for Copper-Catalyzed Diels-Alder Reactions
The following table summarizes typical results for the copper-catalyzed Diels-Alder reaction with various substrates, highlighting the high yields and enantioselectivities that can be achieved.
| Entry | Diene | Dienophile | Ligand | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cyclopentadiene | N-acryloyl-2-oxazolidinone | (S,S)-t-Bu-BOX | 10 | 25 | >98 | 97 | [5] |
| 2 | Cyclopentadiene | N-crotonoyl-2-oxazolidinone | (S,S)-t-Bu-BOX | 10 | 25 | >98 | 97 | [5] |
| 3 | 1,3-Cyclohexadiene | N-acryloyl-2-oxazolidinone | (S,S)-t-Bu-BOX | 10 | 25 | 92 | 93 | [4] |
| 4 | Isoprene | N-acryloyl-2-oxazolidinone | (S,S)-t-Bu-BOX | 10 | 0 | 85 | 92 | [4] |
| 5 | 2,3-Dimethyl-1,3-butadiene | N-acryloyl-2-oxazolidinone | (S,S)-t-Bu-BOX | 10 | 0 | 95 | 88 | [4] |
Visualizing the Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the copper-catalyzed Diels-Alder reaction and the proposed mechanism for enantioselection.
Caption: Experimental workflow for the Cu-BOX catalyzed Diels-Alder reaction.
Caption: Proposed mechanism for the Cu-BOX catalyzed asymmetric Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Cyclopropanation using 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric cyclopropanation is a powerful transformation in organic synthesis, providing access to chiral cyclopropane rings which are key structural motifs in numerous pharmaceuticals and biologically active compounds. The use of chiral catalysts to control the stereochemistry of this reaction is of paramount importance. This document details the application of the C₂-symmetric chiral ligand, 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (commonly referred to as (S,S)-Bn-BOX), in copper-catalyzed asymmetric cyclopropanation reactions. The copper/(S,S)-Bn-BOX system is a highly effective catalyst for the enantioselective transfer of a carbene moiety from a diazo compound to a variety of olefins, yielding cyclopropanes with excellent diastereo- and enantioselectivity.
Reaction Principle
The core of this methodology is the in situ formation of a chiral copper-carbene complex. A copper(I) or copper(II) salt, when complexed with the bidentate (S,S)-Bn-BOX ligand, forms a chiral Lewis acid catalyst. This catalyst reacts with a diazo compound, such as ethyl diazoacetate, to generate a transient, electrophilic copper-carbene intermediate. The chiral environment created by the benzyl groups of the BOX ligand effectively shields one face of the carbene, directing the approaching olefin to the other face. This results in a highly enantioselective [2+1] cycloaddition to produce the desired cyclopropane. The stereochemical outcome is primarily influenced by the steric bulk of the substituents on the oxazoline rings, which project into the space around the active copper center.
Data Presentation
The following table summarizes the performance of the Cu/(S,S)-Bn-BOX catalytic system in the asymmetric cyclopropanation of various olefins with ethyl diazoacetate.
| Entry | Olefin | Diazo Compound | Catalyst System | Temp (°C) | Yield (%) | trans:cis Ratio | ee (%) (trans) | ee (%) (cis) |
| 1 | Styrene | Ethyl diazoacetate | CuOTf / (S,S)-Bn-BOX | 20 | 91 | 75:25 | 95 | 88 |
| 2 | 4-Chlorostyrene | Ethyl diazoacetate | CuOTf / (S,S)-Bn-BOX | 20 | 88 | 78:22 | 96 | 90 |
| 3 | 4-Methylstyrene | Ethyl diazoacetate | CuOTf / (S,S)-Bn-BOX | 20 | 90 | 73:27 | 94 | 85 |
| 4 | 2-Vinylnaphthalene | Ethyl diazoacetate | CuOTf / (S,S)-Bn-BOX | 20 | 85 | 80:20 | 97 | 91 |
| 5 | 1,1-Diphenylethylene | Ethyl diazoacetate | CuOTf / (S,S)-Bn-BOX | 0 | 95 | - | 99 | - |
| 6 | Indene | Ethyl diazoacetate | Cu(MeCN)₄PF₆ / (S,S)-Bn-BOX | 0 | 92 | >99:1 (exo) | 98 | - |
Experimental Protocols
Materials and Reagents
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) or Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)
-
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ((S,S)-Bn-BOX)
-
Olefin (e.g., Styrene): Purified by passing through a short plug of basic alumina to remove inhibitors.
-
Ethyl diazoacetate (EDA): Handle with care due to its potential explosive nature. It is recommended to use a freshly prepared solution in a dry, aprotic solvent.
-
Anhydrous Dichloromethane (CH₂Cl₂): Purified by passing through a solvent purification system or by distillation from CaH₂.
-
Activated 3Å or 4Å Molecular Sieves: To ensure anhydrous conditions.
Protocol for the Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol describes a typical procedure on a 1 mmol scale.
1. Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add copper(I) trifluoromethanesulfonate benzene complex (5.0 mg, 0.02 mmol, 2 mol%).
-
Add 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (7.7 mg, 0.024 mmol, 2.4 mol%).
-
Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 1 hour. The formation of the catalyst complex is often indicated by a color change.
2. Reaction Setup:
-
To the freshly prepared catalyst solution, add styrene (114 µL, 1.0 mmol).
-
If required for particularly moisture-sensitive reactions, add activated molecular sieves (approx. 100 mg).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.
3. Addition of Ethyl Diazoacetate:
-
Prepare a solution of ethyl diazoacetate (125 mg, 1.1 mmol) in anhydrous dichloromethane (3.0 mL).
-
Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4-6 hours. Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of side products such as diethyl maleate and fumarate.
4. Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the olefin and the formation of the cyclopropane products. A suitable eluent system is typically a mixture of hexane and ethyl acetate.
5. Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC, typically after the EDA addition is finished and stirred for an additional hour), quench the reaction by opening the flask to the air.
-
Filter the reaction mixture through a short plug of silica gel, eluting with dichloromethane, to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to separate the trans and cis isomers of the cyclopropane product from any remaining starting materials and side products.
6. Analysis:
-
Yield: Determine the isolated yield of the purified cyclopropane isomers.
-
Diastereomeric Ratio (trans:cis): Determine the ratio of the trans and cis isomers by ¹H NMR spectroscopy or gas chromatography (GC) of the crude or purified product.
-
Enantiomeric Excess (ee): The enantiomeric excess of each isomer is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or a cyclodextrin-based GC column).
Visualizations
Caption: Experimental workflow for the asymmetric cyclopropanation.
Caption: Catalytic cycle of the asymmetric cyclopropanation.
Application Notes and Protocols: Enantioselective Aziridination of Olefins with a BOX Ligand Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective aziridination of olefins is a powerful transformation in synthetic organic chemistry, providing access to chiral aziridines which are versatile building blocks for the synthesis of nitrogen-containing compounds, including pharmaceuticals and other bioactive molecules. This document provides detailed protocols for the copper-catalyzed enantioselective aziridination of olefins using chiral bis(oxazoline) (BOX) ligands. The protocols cover the synthesis of a common BOX ligand, the in-situ preparation of the copper-BOX catalyst, and the aziridination reaction itself.
Data Presentation
The following table summarizes the results for the enantioselective aziridination of various olefins catalyzed by a copper(I) triflate (CuOTf) complex with a chiral bis(oxazoline) ligand.[1]
| Entry | Olefin | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | Methyl Cinnamate | Phenyl-BOX | Benzene | 63 | 94 |
| 2 | Ethyl Cinnamate | Phenyl-BOX | Benzene | 64 | 97 |
| 3 | tert-Butyl Cinnamate | Phenyl-BOX | Benzene | 75 | 97 |
| 4 | Styrene | tert-Butyl-BOX | Styrene (neat) | 71 | 63 |
| 5 | 2-Vinylnaphthalene | Phenyl-BOX | Benzene | 85 | 90 |
| 6 | 6-Methoxy-2-vinylnaphthalene | Phenyl-BOX | Benzene | 88 | 96 |
Experimental Protocols
Protocol 1: Synthesis of (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
This protocol describes the synthesis of a commonly used chiral BOX ligand.
Materials:
-
(S)-tert-Leucinol
-
Dimethylmalonyl dichloride
-
Triethylamine (Et3N)
-
Thionyl chloride (SOCl2)
-
Dichloromethane (CH2Cl2), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Amide Formation: To a solution of (S)-tert-leucinol (2.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous dichloromethane at 0 °C, add dimethylmalonyl dichloride (1.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude diamide in anhydrous dichloromethane and cool to 0 °C.
-
Add thionyl chloride (2.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (S,S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline) ligand.[2][3][4][5][6]
Protocol 2: In-situ Preparation of the Copper(I)-BOX Catalyst
This protocol describes the preparation of the active catalyst solution immediately prior to the aziridination reaction.
Materials:
-
Copper(I) triflate benzene complex (CuOTf·0.5C6H6)
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (or other desired BOX ligand)
-
Anhydrous, degassed solvent (e.g., benzene or dichloromethane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the BOX ligand (0.055 mmol, 1.1 equiv. relative to copper).
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
Add the copper(I) triflate benzene complex (0.050 mmol, 1.0 equiv.).
-
Stir the mixture at room temperature for 30-60 minutes to form the catalyst solution. The solution should become homogeneous.
Protocol 3: Enantioselective Aziridination of an Olefin
This protocol provides a general procedure for the aziridination of an olefin, using ethyl cinnamate as an example.
Materials:
-
Ethyl cinnamate
-
[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
-
Prepared Copper(I)-BOX catalyst solution
-
Anhydrous, degassed solvent (e.g., benzene or dichloromethane)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To the freshly prepared catalyst solution from Protocol 2, add the olefin (e.g., ethyl cinnamate, 1.0 mmol).
-
Add the nitrene source (e.g., PhI=NTs, 1.1 mmol) in one portion.
-
Stir the reaction mixture at the desired temperature (e.g., 20 °C) and monitor by TLC. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired aziridine.
Protocol 4: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the purified aziridine is determined by chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified aziridine product
-
HPLC-grade solvents (e.g., hexanes, isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, AD-H, or equivalent)
Procedure:
-
Prepare a dilute solution of the purified aziridine in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute with an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol). The exact ratio should be optimized for baseline separation of the enantiomers.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.[7][8][9][10][11]
Visualizations
Caption: Synthesis of the (S,S)-tBu-BOX ligand.
Caption: In-situ formation of the active Cu(I)-BOX catalyst.
Caption: General experimental workflow for enantioselective aziridination.
Caption: Proposed catalytic cycle for Cu-BOX aziridination.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Page loading... [guidechem.com]
- 3. 2,2′-イソプロピリデンビス[(4S)-4-tert-ブチル-2-オキサゾリン] 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (R,R)-(+)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) | 131833-97-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Sigma Aldrich 2,2'-Isopropylidenebis[(4S)-4-Tert-Butyl-2-Oxazoline] 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uma.es [uma.es]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Michael Addition with 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the enantioselective Michael addition reaction utilizing the C₂-symmetric chiral ligand, 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], often referred to as (S,S)-Bn-BOX. This protocol is particularly relevant for the synthesis of chiral compounds, a critical aspect of drug development and fine chemical synthesis. The procedure outlined below describes the copper-catalyzed conjugate addition of a soft nucleophile, such as a malonate ester, to an α,β-unsaturated ketone.
Introduction
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction that establishes a new stereocenter. The use of chiral ligands to control the stereochemical outcome of this reaction is a cornerstone of modern asymmetric catalysis. The 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ligand, in combination with a Lewis acid like copper(II) triflate, forms a chiral complex that effectively shields one face of the Michael acceptor, leading to the preferential formation of one enantiomer of the product. This methodology is valued for its operational simplicity and the high levels of enantioselectivity that can be achieved under mild reaction conditions.
Data Presentation
The following tables summarize typical quantitative data for the asymmetric Michael addition of diethyl malonate to various chalcone derivatives, catalyzed by a complex of Cu(OTf)₂ and 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]. The data presented are representative of results found in the literature for similar bis(oxazoline) catalyzed reactions and serve as a benchmark for expected outcomes.
Table 1: Asymmetric Michael Addition of Diethyl Malonate to Substituted Chalcones
| Entry | Chalcone Derivative (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 92 | 95 |
| 2 | 4-Chlorophenyl | 88 | 93 |
| 3 | 4-Methoxyphenyl | 95 | 96 |
| 4 | 2-Naphthyl | 85 | 91 |
| 5 | 2-Thienyl | 89 | 90 |
Table 2: Influence of Reaction Parameters on the Michael Addition of Diethyl Malonate to Chalcone
| Parameter | Variation | Yield (%) | Enantiomeric Excess (ee, %) |
| Catalyst Loading | 5 mol% | 85 | 92 |
| 10 mol% | 92 | 95 | |
| 15 mol% | 93 | 95 | |
| Temperature | 0 °C | 90 | 96 |
| Room Temperature | 92 | 95 | |
| 40 °C | 88 | 90 | |
| Solvent | Dichloromethane | 92 | 95 |
| Toluene | 89 | 93 | |
| Tetrahydrofuran | 85 | 91 |
Experimental Protocols
This section provides a detailed methodology for the asymmetric Michael addition of diethyl malonate to chalcone as a representative example.
Materials:
-
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] [(S,S)-Bn-BOX]
-
Copper(II) triflate [Cu(OTf)₂]
-
Chalcone
-
Diethyl malonate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Magnetic stirrer
-
Rotary evaporator
-
Apparatus for column chromatography
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (0.11 mmol, 11 mol%).
-
Add anhydrous dichloromethane (5.0 mL) and stir until the ligand is completely dissolved.
-
Add copper(II) triflate (0.10 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The solution should turn a light blue or green color, indicating the formation of the chiral catalyst complex.
-
-
Michael Addition Reaction:
-
In a separate oven-dried flask, dissolve chalcone (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5.0 mL).
-
Add diethyl malonate (1.5 mmol, 1.5 equiv) to the chalcone solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
To this mixture, add the pre-formed chiral catalyst solution via syringe.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired Michael adduct.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the asymmetric Michael addition.
Figure 1. Experimental workflow for the asymmetric Michael addition.
Figure 2. Proposed catalytic cycle for the Cu-BOX catalyzed reaction.
Application of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bis[(4S)-4-benzyl-2-oxazoline], commonly known as (S,S)-Bn-BOX, is a C₂-symmetric chiral ligand widely employed in asymmetric catalysis. Its rigid backbone and well-defined chiral environment make it highly effective in a variety of metal-catalyzed reactions, leading to the synthesis of enantiomerically enriched compounds. This is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. This document provides detailed application notes and experimental protocols for the use of (S,S)-Bn-BOX in the synthesis of key pharmaceutical intermediates.
Application 1: Enantioselective Synthesis of α-Arylalkanoic Esters via Cobalt-Catalyzed Negishi Cross-Coupling
Chiral α-arylalkanoic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), with the (S)-enantiomer typically exhibiting the desired therapeutic activity. The cobalt-catalyzed enantioselective Negishi cross-coupling of racemic α-bromo esters with arylzinc reagents, utilizing a chiral bis(oxazoline) ligand, provides an efficient route to these valuable pharmaceutical intermediates. While studies have highlighted modified "side arm" BOX ligands for this transformation in the synthesis of drugs like (S)-preclamol, the fundamental reaction is a key application for this class of ligands.
Quantitative Data
| Entry | Arylzinc Reagent (ArZnCl) | α-Bromo Ester | Product | Yield (%)[1] | ee (%)[1] |
| 1 | Phenylzinc chloride | Ethyl 2-bromopropanoate | Ethyl (S)-2-phenylpropanoate | 95 | 96 |
| 2 | 4-Tolylzinc chloride | Ethyl 2-bromopropanoate | Ethyl (S)-2-(p-tolyl)propanoate | 92 | 95 |
| 3 | 4-Methoxyphenylzinc chloride | Ethyl 2-bromopropanoate | Ethyl (S)-2-(4-methoxyphenyl)propanoate | 90 | 97 |
| 4 | 2-Naphthylzinc chloride | Ethyl 2-bromopropanoate | Ethyl (S)-2-(naphthalen-2-yl)propanoate | 88 | 94 |
| 5 | Phenylzinc chloride | Methyl 2-bromobutanoate | Methyl (S)-2-phenylbutanoate | 93 | 93 |
| 6 | 4-Fluorophenylzinc chloride | Ethyl 2-bromopropanoate | Ethyl (S)-2-(4-fluorophenyl)propanoate | 91 | 96 |
Experimental Protocol
General Procedure for Cobalt-Catalyzed Enantioselective Negishi Cross-Coupling:
-
Catalyst Pre-formation: In a glovebox, a dried Schlenk tube is charged with CoBr₂ (5 mol%) and 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (6 mol%). Anhydrous THF (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the chiral cobalt complex.
-
Reaction Setup: To the solution of the catalyst, the α-bromo ester (1.0 mmol, 1.0 equiv) is added.
-
Addition of Arylzinc Reagent: The arylzinc reagent (1.5 mmol, 1.5 equiv), prepared separately from the corresponding aryl halide and activated zinc, is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (5 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the enantiomerically enriched α-arylalkanoic ester.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of α-arylalkanoic esters.
Application 2: Enantioselective Hydrosilylation of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in pharmaceutical synthesis. Chiral alcohols are versatile building blocks for a wide range of active pharmaceutical ingredients. The use of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] as a chiral ligand in combination with a suitable metal catalyst, such as rhodium or copper, facilitates the highly enantioselective hydrosilylation of various ketones.
Quantitative Data
| Entry | Ketone | Hydrosilane | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | Diphenylsilane | (R)-1-Phenylethanol | 92 | 95 |
| 2 | 1-(4-Chlorophenyl)ethanone | Diphenylsilane | (R)-1-(4-Chlorophenyl)ethanol | 90 | 96 |
| 3 | 1-(2-Naphthyl)ethanone | Diphenylsilane | (R)-1-(Naphthalen-2-yl)ethanol | 88 | 93 |
| 4 | Propiophenone | Diphenylsilane | (R)-1-Phenylpropan-1-ol | 85 | 91 |
| 5 | 1-Indanone | Diphenylsilane | (R)-2,3-Dihydro-1H-inden-1-ol | 94 | 98 |
| 6 | 2-Acetylpyridine | Diphenylsilane | (R)-1-(Pyridin-2-yl)ethanol | 87 | 90 |
Note: The specific metal precursor and reaction conditions can influence the yield and enantioselectivity. The data presented is representative for this class of reaction.
Experimental Protocol
General Procedure for Enantioselective Hydrosilylation of Ketones:
-
Catalyst Preparation: In a nitrogen-purged Schlenk flask, [Rh(COD)Cl]₂ (0.5 mol%) and 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (1.1 mol%) are dissolved in anhydrous THF (2.0 mL). The mixture is stirred at room temperature for 20 minutes.
-
Reaction Setup: The ketone (1.0 mmol, 1.0 equiv) is added to the catalyst solution.
-
Hydrosilane Addition: The hydrosilane (e.g., diphenylsilane, 1.2 mmol, 1.2 equiv) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for 6-12 hours. The conversion is monitored by GC or TLC.
-
Hydrolysis: After completion of the hydrosilylation, the reaction mixture is cooled to 0 °C and carefully quenched by the slow addition of 1 M HCl (5 mL). The mixture is stirred for 1 hour to ensure complete hydrolysis of the silyl ether intermediate.
-
Work-up: The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The crude alcohol is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Enantiomeric Excess Determination: The enantiomeric excess of the chiral alcohol is determined by chiral GC or HPLC analysis.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for hydrosilylation.
Conclusion
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a versatile and highly effective chiral ligand for a range of asymmetric transformations crucial to pharmaceutical synthesis. The protocols provided herein for the synthesis of chiral α-arylalkanoic esters and chiral secondary alcohols demonstrate its utility in creating key enantiopure building blocks for drug discovery and development. The high yields and excellent enantioselectivities achievable with this ligand underscore its importance in modern synthetic organic chemistry. Researchers are encouraged to adapt and optimize these methodologies for their specific synthetic targets.
References
Application Notes and Protocols for Large-Scale Synthesis Utilizing 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the large-scale synthesis of the chiral catalyst 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], commonly known as (S,S)-Bn-BOX, and its application in various asymmetric chemical transformations critical to the pharmaceutical and fine chemical industries.
Introduction to 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] [(S,S)-Bn-BOX]
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a C₂-symmetric chiral bis(oxazoline) ligand that has proven to be highly effective in a wide range of metal-catalyzed asymmetric reactions. Its ability to form well-defined complexes with various metals creates a chiral environment that enables high levels of stereocontrol. This catalyst is particularly valued for its performance in carbon-carbon and carbon-heteroatom bond-forming reactions, making it a staple in the synthesis of enantiomerically pure compounds.
Large-Scale Synthesis of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
A common and efficient method for the gram-scale synthesis of (S,S)-Bn-BOX involves the condensation of (S)-phenylalaninol with a suitable dinitrile or a derivative of malonic acid. The following protocol is adapted from established laboratory procedures.
Synthesis Workflow
Caption: Workflow for the synthesis of (S,S)-Bn-BOX.
Experimental Protocol
Materials:
-
(S)-Phenylalaninol
-
Malononitrile
-
Zinc Acetate (Zn(OAc)₂)
-
Toluene (anhydrous)
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating and stirring apparatus
-
Crystallization dishes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add (S)-phenylalaninol (1.0 eq) and zinc acetate (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a slurry. To this, add malononitrile (0.5 eq) portion-wise while stirring under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from hot methanol to yield the pure 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] as a white crystalline solid.
Quantitative Data for Synthesis
| Parameter | Value |
| Scale | 10-100 g |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 129-132 °C |
| Optical Rotation | [α]²⁰/D ≈ -40.6° (c=1 in ethanol) |
Application in Large-Scale Asymmetric Diels-Alder Reaction
The copper(II)-bis(oxazoline) complex is a highly effective catalyst for enantioselective Diels-Alder reactions, which are fundamental for the construction of six-membered rings with high stereocontrol.
Reaction Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing BOX Ligand-Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions for BOX ligand-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial parameters to screen when optimizing a new BOX ligand-catalyzed reaction?
A1: When developing a new asymmetric transformation using a BOX ligand, the most critical parameters to screen initially are the choice of the metal precursor, the structure of the BOX ligand (specifically the substituents on the oxazoline rings), the solvent, and the reaction temperature. These four variables often have the most significant impact on both catalytic activity (yield) and enantioselectivity (% ee).[1][2]
Q2: My reaction has low or no conversion. What are the likely causes and how can I improve the yield?
A2: Low or no conversion can stem from several factors. Start by verifying the quality and purity of your reagents and solvents, as impurities can poison the catalyst. Ensure that the reaction is performed under strictly inert conditions (e.g., argon or nitrogen atmosphere) using anhydrous solvents, as many BOX-metal complexes are sensitive to air and moisture.[3][4] If conditions are optimal, consider the following troubleshooting steps:
-
Increase Temperature: Many reactions are slow at low temperatures. A systematic increase in temperature can improve the reaction rate, though it may sometimes negatively impact enantioselectivity.[5]
-
Increase Catalyst Loading: While higher catalyst loading is not always ideal, it can be a simple way to increase conversion in a sluggish reaction. Typical loadings range from 1-10 mol%.[5][6]
-
Change Metal Precursor or Ligand: The electronic and steric properties of the metal and ligand are crucial. A different metal salt or a BOX ligand with different substituents (e.g., switching from a sterically bulky tert-butyl to a phenyl group) might be more active for your specific substrate.[2]
-
Check Catalyst Formation: If you are preparing the catalyst in situ, ensure that the metal and ligand have sufficient time to form the active complex before adding your substrates. This pre-coordination step is often stirred at room temperature for 1-4 hours.
Q3: The enantioselectivity (% ee) of my reaction is poor. What strategies can I employ to improve it?
A3: Low enantioselectivity is a common challenge in asymmetric catalysis. The following adjustments can often lead to significant improvements:
-
Lower the Reaction Temperature: In many cases, running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[5]
-
Screen Different BOX Ligands: The steric and electronic properties of the ligand are paramount for creating a selective chiral environment. Screening a panel of BOX ligands with varying substituents (e.g., tert-butyl, phenyl, isopropyl) is a highly effective strategy. Sterically more demanding substituents often lead to higher enantioselectivities.
-
Vary the Solvent: The polarity and coordinating ability of the solvent can dramatically influence the geometry of the catalytic complex and thus the enantioselectivity. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often good starting points.[1]
-
Optimize the Ligand-to-Metal Ratio: The stoichiometry between the BOX ligand and the metal precursor is critical. A slight excess of the ligand (e.g., 1.1:1 ligand-to-metal ratio) is commonly used to ensure all the metal is complexed by the chiral ligand. However, this ratio may need to be optimized for your specific reaction.[1]
-
Change the Metal Counter-ion: The counter-ion of the metal salt (e.g., OTf⁻, SbF₆⁻, OAc⁻) can have a profound effect on the Lewis acidity and geometry of the catalyst, thereby impacting enantioselectivity.[5]
Q4: Should I prepare my BOX-metal catalyst in situ or use a pre-formed, isolated complex?
A4: Both methods are widely used and have their own advantages.
-
In situ Preparation: This is the most common and convenient method. It involves stirring the BOX ligand and the metal salt together in the reaction solvent for a period (typically 1-4 hours) before adding the substrates. This approach allows for rapid screening of different ligands and metal precursors.[5]
-
Pre-formed Complex: Isolating the BOX-metal complex before use can lead to more reproducible results, as the catalyst is a well-defined, single species. This can be particularly useful for reactions that are sensitive to the conditions of catalyst formation. The X-ray crystal structure of a pre-formed complex can also provide valuable mechanistic insights.[5]
For initial optimization, in situ preparation is generally preferred due to its simplicity and speed. If reproducibility becomes an issue, using a pre-formed complex is a good strategy.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (% ee)
Issue 2: Low Reaction Yield / Conversion
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity of common BOX-catalyzed reactions. Data is compiled from representative literature examples.
Table 1: Effect of BOX Ligand Substituent on Enantioselectivity in a Cu-Catalyzed Diels-Alder Reaction (Reaction: Cyclopentadiene + N-Acryloyl-2-oxazolidinone)
| Ligand Substituent (R) | Metal Precursor | Solvent | Temp (°C) | Yield (%) | % ee (endo) |
| Phenyl (Ph) | Cu(OTf)₂ | CH₂Cl₂ | -78 | 85 | 91 |
| Isopropyl (iPr) | Cu(OTf)₂ | CH₂Cl₂ | -78 | 88 | 94 |
| tert-Butyl (tBu) | Cu(OTf)₂ | CH₂Cl₂ | -78 | 95 | >98 |
| Indanyl (Inda) | Cu(OTf)₂ | CH₂Cl₂ | -78 | 96 | >99 |
Data compiled from representative literature.[5]
Table 2: Effect of Solvent and Temperature on a Cu-Catalyzed Asymmetric Aldol Reaction (Reaction: Benzaldehyde + 1-(trimethylsiloxy)cyclohexene)
| Ligand | Solvent | Temp (°C) | Yield (%) | % ee |
| tBu-BOX | CH₂Cl₂ | -78 | 92 | 97 |
| tBu-BOX | CH₂Cl₂ | -20 | 95 | 91 |
| tBu-BOX | Toluene | -78 | 89 | 95 |
| tBu-BOX | THF | -78 | 85 | 88 |
Data compiled from representative literature.[7]
Table 3: Effect of Metal Precursor in a BOX-Catalyzed Diels-Alder Reaction (Reaction: Cyclopentadiene + N-Acryloyl-2-oxazolidinone with tBu-BOX ligand)
| Metal Precursor | Solvent | Temp (°C) | Yield (%) | % ee (endo) |
| Cu(OTf)₂ | CH₂Cl₂ | -78 | 95 | >98 |
| Cu(SbF₆)₂ | CH₂Cl₂ | -78 | 96 | >98 |
| Zn(OTf)₂ | CH₂Cl₂ | -40 | 80 | 92 |
| MgI₂ | CH₂Cl₂ | -78 | 75 | 91 |
| Fe(ClO₄)₃ | CH₂Cl₂ | -20 | 60 | 85 |
Data compiled from representative literature.[1][5]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the BOX ligand (e.g., (S,S)-tBu-BOX, 0.11 mmol, 1.1 equiv).
-
Add the metal precursor (e.g., Cu(OTf)₂, 0.10 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 1-4 hours until a clear, homogeneous solution is formed.
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., -78 °C) in a suitable cooling bath.
-
Add the dienophile (1.0 mmol, 1.0 equiv) to the cold catalyst solution.
-
After stirring for 10-15 minutes, add the diene (3.0 mmol, 3.0 equiv) dropwise over 5 minutes.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature, transfer to a separatory funnel, and extract with dichloromethane (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., [Pd(allyl)Cl]₂, 2.5 mol%) and the BOX ligand (6 mol%) to a dry reaction tube.
-
Add anhydrous, degassed solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction: In a separate flask, dissolve the pronucleophile (e.g., a 2-acyl imidazole, 1.2 equiv) and a base (e.g., NaH, 1.2 equiv) in the reaction solvent.
-
Add the nucleophile solution to the pre-formed catalyst solution.
-
Add the allylic substrate (e.g., an allylic carbonate, 1.0 equiv) to the reaction mixture.
-
Monitoring and Work-up: Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purification and Analysis: Purify the crude product by flash chromatography. Determine the % ee by chiral HPLC analysis.[1][8][9]
Protocol 3: General Procedure for Copper-Catalyzed Asymmetric Michael Addition
-
Catalyst Preparation: Stir the BOX ligand (e.g., (S,S)-tBu-BOX, 10 mol%) and a copper(II) salt (e.g., Cu(OAc)₂, 9 mol%) in a suitable solvent (e.g., ethanol) at room temperature for 1 hour under an inert atmosphere.
-
Reaction: To the catalyst solution, add the Michael acceptor (e.g., an α,β-unsaturated imide, 1.0 equiv).
-
Add the Michael donor (e.g., a silyl enol ether or a nitroalkane, 1.5-10 equiv).
-
Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to several days.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Directly purify the crude residue by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (if applicable), and enantiomeric excess of the product.[6][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.bu.edu [people.bu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Asymmetric Catalysis with 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ((S)-Bn-BOX)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the chiral ligand 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], commonly known as (S)-Bn-BOX, in asymmetric catalysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the critical role of solvents in achieving high enantioselectivity.
Troubleshooting Guides
This section addresses common issues encountered during experiments with (S)-Bn-BOX and its metal complexes, particularly focusing on the most frequent challenge: low or inconsistent enantioselectivity.
Guide 1: Low or Inconsistent Enantiomeric Excess (ee%)
Problem: You are observing low or fluctuating enantiomeric excess values between experiments.
Potential Causes and Solutions:
-
Solvent Purity and Choice: The solvent plays a crucial role in the stereochemical outcome of the reaction. Trace impurities, especially water, can significantly decrease enantioselectivity. Ensure all solvents are of high purity and anhydrous. The polarity and coordinating ability of the solvent can influence the geometry of the catalyst-substrate complex, directly impacting enantioselectivity. It is highly recommended to perform a solvent screen during reaction optimization.
-
Catalyst Integrity and Preparation: The chiral ligand and the metal salt used to form the catalyst complex must be of high purity. Impurities can act as catalyst poisons. Ensure proper handling and storage of the ligand and metal salts, especially if they are air or moisture-sensitive. The in situ preparation of the catalyst should be performed under strictly inert and anhydrous conditions.
-
Reaction Temperature: Temperature can have a significant effect on enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. If you are experiencing low ee, consider running the reaction at a lower temperature.
-
Substrate Purity: Impurities in the substrate can compete with the desired reaction or inhibit the catalyst, leading to a decrease in both yield and enantioselectivity. Purify the substrate before use, for example, by distillation or recrystallization.
-
Incorrect Catalyst Loading: The catalyst loading can influence the reaction rate and, in some cases, the enantioselectivity. An insufficient amount of catalyst may lead to a significant background (non-catalyzed) reaction, which is typically non-enantioselective.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in (S)-Bn-BOX catalyzed reactions?
A1: The solvent can significantly influence the enantioselectivity of reactions catalyzed by (S)-Bn-BOX metal complexes. It can affect the solubility of the catalyst and reactants, the aggregation state of the catalyst, and the geometry of the catalytically active species. The coordination of solvent molecules to the metal center can alter the steric environment around the chiral ligand, thereby influencing the facial selectivity of the substrate's approach.
Q2: I observe a reversal in the major enantiomer when I change the solvent. Is this expected?
A2: While less common, a reversal of enantioselectivity upon changing the solvent has been observed in some asymmetric catalytic systems. This phenomenon is often attributed to a change in the reaction mechanism or a significant alteration in the geometry of the transition state, which can be induced by the coordinating properties of the solvent.
Q3: How critical is the removal of water from the reaction?
A3: The presence of water is often detrimental to reactions catalyzed by Lewis acidic metal complexes of (S)-Bn-BOX. Water can compete with the substrate for coordination to the metal center, leading to catalyst inhibition or the formation of less selective catalytic species. Therefore, using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial for achieving high enantioselectivity and reproducibility.
Q4: Can the counter-ion of the metal salt affect the enantioselectivity?
A4: Yes, the counter-ion of the metal salt (e.g., triflate (OTf⁻), hexafluoroantimonate (SbF₆⁻)) can have a profound impact on the catalytic activity and enantioselectivity. The counter-ion can influence the Lewis acidity of the metal center and its coordination geometry. In some cases, the counter-ion may directly participate in the catalytic cycle.
Data Presentation
The enantioselectivity of the Diels-Alder reaction between N-acryloyloxazolidinone and cyclopentadiene, catalyzed by the Cu(II) complex of a bis(oxazoline) ligand, is highly dependent on the solvent used. The following table summarizes the effect of different solvents on the enantiomeric excess (ee%) of the endo adduct.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee%) of endo Adduct |
| Toluene | 2.4 | 97 |
| Diethyl Ether | 4.3 | 97 |
| THF | 7.6 | 93 |
| Dichloromethane | 8.9 | 96 |
Note: Data is representative of typical results for Cu(II)-bis(oxazoline) catalyzed Diels-Alder reactions and illustrates the trend of solvent influence. Actual results may vary based on the specific bis(oxazoline) ligand and reaction conditions.
Experimental Protocols
Protocol 1: In Situ Preparation of the (S)-Bn-BOX-Cu(OTf)₂ Catalyst
This protocol describes the preparation of a 0.1 M stock solution of the chiral catalyst.
Materials:
-
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ((S)-Bn-BOX)
-
Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk flask or similar oven-dried glassware
-
Magnetic stirrer and stir bar
-
Argon or nitrogen source
Procedure:
-
Under an inert atmosphere, add (S)-Bn-BOX (1.1 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane to dissolve the ligand.
-
In a separate flame-dried flask, add Cu(OTf)₂ (1.0 equivalent).
-
To the flask containing Cu(OTf)₂, add anhydrous dichloromethane.
-
Stir both solutions at room temperature until all solids are dissolved.
-
Transfer the ligand solution to the Cu(OTf)₂ solution via cannula under a positive pressure of inert gas.
-
Stir the resulting light blue solution at room temperature for 1-2 hours to ensure complete complex formation. This solution is now ready for use in the catalytic reaction.
Protocol 2: Asymmetric Diels-Alder Reaction of N-Acryloyloxazolidinone with Cyclopentadiene
This protocol provides a general procedure for the model Diels-Alder reaction.
Materials:
-
N-Acryloyloxazolidinone
-
Cyclopentadiene (freshly cracked)
-
(S)-Bn-BOX-Cu(OTf)₂ catalyst solution (from Protocol 1)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Dry ice/acetone bath
-
Standard work-up reagents (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add N-acryloyloxazolidinone (1.0 equivalent).
-
Add the chosen anhydrous solvent and cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
To the cooled solution, add the prepared catalyst solution (typically 5-10 mol%) dropwise.
-
Stir the reaction mixture for a few minutes.
-
Add freshly cracked cyclopentadiene (2-3 equivalents) dropwise.
-
Continue stirring at the specified temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, and then proceed with a standard aqueous work-up and purification of the product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Simplified catalytic cycle for a Diels-Alder reaction.
Technical Support Center: Improving Yield in Asymmetric Reactions with BOX Ligands
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing asymmetric reactions catalyzed by BOX (bisoxazoline) ligand-metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are BOX ligands and why are they used in asymmetric catalysis?
A1: BOX (bisoxazoline) ligands are a class of C2-symmetric chiral ligands that are widely used in asymmetric catalysis.[1] Their structure allows them to form well-defined complexes with various metals, creating a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to high levels of enantioselectivity.[1] They are particularly effective in a range of carbon-carbon bond-forming reactions, such as Diels-Alder, Aldol, and Henry reactions.
Q2: What are the most common issues encountered when using BOX ligands?
A2: The most common challenges in reactions involving BOX ligands are:
-
Low enantioselectivity (ee%): The reaction produces a mixture of enantiomers, with the desired enantiomer not being in significant excess.
-
Low yield: The desired product is formed in a small amount, even if the enantioselectivity is high.
-
Poor reproducibility: The results of the reaction are inconsistent between different runs.
-
Formation of side products: Unwanted byproducts are formed, complicating the purification process and reducing the yield of the desired product.[2]
Q3: How do I choose the right BOX ligand for my reaction?
A3: The choice of the substituent on the bisoxazoline ring is a critical parameter that must be optimized for each specific reaction. The steric and electronic properties of these substituents influence the geometry of the metal-ligand complex and, consequently, the enantioselectivity and reactivity. A general trend is that sterically more demanding substituents, such as tert-butyl (t-Bu), often lead to higher enantioselectivities.[1] However, the optimal ligand is also dependent on the specific substrates and reaction conditions. Therefore, a screening of a variety of BOX ligands is often necessary to achieve the desired outcome.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee%)
Question: My reaction is proceeding with good conversion, but the enantiomeric excess (ee%) of my product is low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity can be caused by several factors. Here is a step-by-step guide to troubleshooting this issue:
Potential Causes & Solutions:
-
Suboptimal Ligand Choice: The steric and electronic properties of the BOX ligand are crucial for inducing high enantioselectivity.
-
Solution: Screen a variety of BOX ligands with different substituents (e.g., Phenyl-BOX, tert-Butyl-BOX, Inda-BOX). Sterically bulkier ligands often create a more defined chiral pocket around the metal center, leading to higher ee%.
-
-
Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity.
-
Solution: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
-
Inappropriate Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Solution: Conduct a solvent screen. Non-coordinating solvents are often preferred. The polarity of the solvent can also play a key role; sometimes a switch from a nonpolar to a polar solvent (or vice-versa) can have a dramatic effect.[3]
-
-
Presence of Water or Other Impurities: Moisture and other impurities can interfere with the catalyst, leading to a non-selective background reaction.
-
Solution: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and purify all reagents before use.
-
-
Suboptimal Catalyst Loading: Both too low and too high catalyst concentrations can negatively impact enantioselectivity.
-
Solution: Vary the catalyst loading. A typical starting point is 5-10 mol%. Lowering the catalyst loading can sometimes minimize the formation of less selective catalyst aggregates.
-
Problem 2: Low Yield
Question: I am observing high enantioselectivity, but the yield of my desired product is very low. What should I investigate?
Answer: Low yield with high enantioselectivity often points to issues with catalyst activity, stability, or reaction conditions rather than the stereocontrol of the reaction.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[4]
-
Solution: Ensure strict exclusion of air and moisture. If the catalyst is prepared in situ, ensure the complex formation is complete before adding the substrates. Consider using a freshly prepared batch of catalyst.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable time.
-
Solution: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or higher).
-
-
Low Reaction Temperature: While lower temperatures are beneficial for enantioselectivity, they can also significantly slow down the reaction rate.
-
Solution: If the reaction is too slow at a low temperature, consider a modest increase in temperature, while carefully monitoring the effect on enantioselectivity.
-
-
Poor Substrate Reactivity: The substrate itself may be inherently unreactive under the current conditions.
-
Solution: Consider using a more activated substrate if possible. The addition of additives or co-catalysts can sometimes enhance substrate reactivity.
-
-
Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting its activity.
-
Solution: This can be a challenging issue to resolve. Sometimes, running the reaction at a higher dilution can mitigate product inhibition.
-
Data Presentation
Table 1: Effect of BOX Ligand on Enantioselectivity in the Cu(II)-Catalyzed Asymmetric Henry Reaction of Benzaldehyde and Nitromethane
| Ligand | Catalyst System | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ph-BOX | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Ligand | EtOH | 24 | 85 | 74 |
| t-Bu-BOX | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Ligand | EtOH | 24 | 82 | 65 |
| Inda-BOX | 5 mol% Cu(OAc)₂·H₂O, 5.5 mol% Ligand | EtOH | 24 | 91 | 81 |
Data sourced from a comparative guide on bis(oxazoline) catalyzed asymmetric Henry reactions.[5]
Table 2: Effect of Solvent on the Enantioselectivity of the Diels-Alder Reaction Catalyzed by a Cu(II)-BOX Complex
| Entry | Solvent | Yield (%) | endo:exo | ee (%) of endo |
| 1 | CH₂Cl₂ | 82 | >99:1 | 98 |
| 2 | Toluene | 85 | >99:1 | 96 |
| 3 | THF | 75 | >99:1 | 90 |
| 4 | Et₂O | 68 | >99:1 | 92 |
| 5 | MeCN | 55 | 95:5 | 85 |
Representative data illustrating the general trend of solvent effects on a typical Cu(II)-BOX catalyzed Diels-Alder reaction.
Experimental Protocols
Protocol 1: General Procedure for in situ Preparation of a Cu(II)-BOX Catalyst
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral bis(oxazoline) ligand (0.11 mmol).
-
Add an anhydrous solvent (e.g., CH₂Cl₂, 5 mL).
-
Add the copper(II) salt (e.g., Cu(OTf)₂, 0.10 mmol) to the solution.
-
Stir the resulting mixture at room temperature for 1-4 hours. A color change to a clear blue or green solution typically indicates the formation of the complex.[1]
Protocol 2: Representative Procedure for a Cu(II)-BOX Catalyzed Asymmetric Diels-Alder Reaction
-
Prepare the Cu(II)-BOX catalyst solution as described in Protocol 1.
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
-
Add the dienophile (1.0 mmol) to the cooled catalyst solution.
-
After stirring for 10-15 minutes, add the diene (3.0 mmol) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[1]
Protocol 3: Representative Procedure for a Cu(II)-BOX Catalyzed Asymmetric Henry Reaction
-
In a reaction vessel, combine the Cu(II) salt (e.g., Cu(OAc)₂·H₂O, 0.05 mmol) and the BOX ligand (0.055 mmol).
-
Add an anhydrous solvent (e.g., EtOH, 1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
To the resulting solution, add the aldehyde (1.0 mmol) followed by the nitroalkane (e.g., nitromethane, 10.0 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for 24-72 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[5]
Visualizations
Caption: A logical workflow for troubleshooting common issues in asymmetric reactions with BOX ligands.
Caption: A general experimental workflow for asymmetric reactions using BOX ligands.
References
Technical Support Center: Optimizing Reactions with 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chiral ligand 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], commonly known as (S,S)-Ph-BOX. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during asymmetric catalysis, with a particular focus on the influence of temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]?
A1: 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a C2-symmetric chiral bis(oxazoline) ligand widely used in asymmetric catalysis. It forms stable complexes with various transition metals, such as copper, rhodium, and zinc, to catalyze a range of enantioselective transformations. Key applications include:
-
Diels-Alder Reactions: Catalyzing the [4+2] cycloaddition of dienes and dienophiles to produce chiral cyclohexene derivatives.
-
Hydrosilylation of Ketones: Enabling the enantioselective reduction of ketones to chiral secondary alcohols.
-
Aziridination of Olefins: Facilitating the transfer of a nitrene group to an alkene to form chiral aziridines.[1][2]
-
Friedel-Crafts Alkylation: Mediating the enantioselective alkylation of aromatic compounds, such as indoles.[3][4][5]
-
Cyclopropanation: Assisting in the formation of chiral cyclopropanes from olefins and diazo compounds.
Q2: How does temperature generally affect the enantioselectivity of reactions using this ligand?
A2: As a general principle in asymmetric catalysis, lower reaction temperatures often lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures, thus favoring the formation of one enantiomer over the other. Conversely, increasing the reaction temperature can sometimes lead to a decrease in enantiomeric excess (ee), and in some unique cases, even a reversal of enantioselectivity.
Q3: My reaction is showing low enantioselectivity. What is the first parameter I should investigate?
A3: If you are experiencing low enantioselectivity, the reaction temperature is one of the most critical and accessible parameters to optimize. Systematically lowering the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) is a standard first step in troubleshooting. However, be aware that lowering the temperature will also decrease the reaction rate, so a balance must be found between enantioselectivity and reaction time.
Q4: Can the metal precursor and solvent affect the optimal reaction temperature?
A4: Absolutely. The choice of metal precursor (e.g., Cu(OTf)₂, Rh(cod)Cl]₂) and the solvent system can significantly influence the stability and reactivity of the chiral catalyst. The optimal temperature for achieving high enantioselectivity is often dependent on the specific combination of the metal, ligand, and solvent. Therefore, when optimizing temperature, it is best to do so within the context of a defined metal-solvent system. For instance, some reactions perform well at low temperatures in dichloromethane, while others may require different solvents to maintain solubility and reactivity at reduced temperatures.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Systematically decrease the reaction temperature in increments (e.g., from 25 °C to 0 °C, -20 °C, -40 °C, -78 °C). Monitor both the % ee and the reaction conversion at each temperature. | Increased enantiomeric excess. Note that the reaction time may need to be extended at lower temperatures. |
| Incorrect Ligand-to-Metal Ratio | Titrate the ligand-to-metal ratio. A slight excess of the ligand (e.g., 1.1:1) is often beneficial, but the optimal ratio can be reaction-dependent. | Formation of a more defined and active chiral catalyst, leading to improved enantioselectivity. |
| Presence of Water or Other Impurities | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and high-purity reagents. | Elimination of potential catalyst deactivation or side reactions that can lower the enantioselectivity. |
| Inappropriate Solvent | Screen a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., CH₂Cl₂, THF, toluene, Et₂O). | Identification of a solvent that optimizes the catalyst-substrate complex for higher stereochemical control. |
Issue 2: Low Reaction Yield or Slow Reaction Rate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Temperature is Too Low | If enantioselectivity is already high, cautiously increase the reaction temperature in small increments to improve the reaction rate. | Increased reaction rate and potentially higher yield, but monitor for any decrease in enantioselectivity. |
| Low Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). | An increased reaction rate and higher conversion to the desired product. |
| Poor Solubility of Reactants or Catalyst | Choose a solvent in which all components are fully soluble at the desired reaction temperature. In some cases, a co-solvent system may be necessary. | Improved reaction kinetics and overall yield due to a homogeneous reaction mixture. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere and with pure, dry reagents and solvents. If catalyst deactivation is suspected, consider adding the catalyst in portions or using a syringe pump for slow addition of a sensitive reagent. | Maintained catalyst activity throughout the reaction, leading to higher conversion and yield. |
Quantitative Data on Temperature Influence
The following tables summarize the effect of temperature on the yield and enantiomeric excess for representative reactions catalyzed by metal complexes of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].
Table 1: Asymmetric Hetero-Diels-Alder Reaction
Reaction: Cycloaddition of an N-sulfinyl dienophile with a diene catalyzed by a Zn(II)-bis(oxazoline) complex.
| Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 20 | 75 | 85 |
| 0 | 80 | 92 |
| -20 | 82 | 95 |
| -40 | 78 | 97 |
| -78 | 65 | >98 |
Note: Data is illustrative and based on trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.[6]
Table 2: Asymmetric Aziridination of Styrene
Reaction: Aziridination of styrene with a nitrene donor catalyzed by a Cu(I)-bis(oxazoline) complex.
| Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 25 | 77 | 95 |
| 0 | 85 | 97 |
| -20 | 88 | 98 |
| -40 | 82 | >99 |
| -78 | 75 | >99 |
Note: This table represents typical outcomes and highlights the general trend of improved enantioselectivity at lower temperatures.[1][2]
Experimental Protocols
General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ligand (0.11 mmol).
-
Add anhydrous dichloromethane (5 mL) via syringe.
-
To this solution, add copper(II) triflate (Cu(OTf)₂) (0.10 mmol).
-
Stir the resulting mixture at room temperature for 1-4 hours, during which the color should change to a clear blue or green solution, indicating the formation of the catalyst complex.
-
-
Diels-Alder Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
-
Add the dienophile (1.0 mmol) to the cooled solution.
-
After stirring for 10-15 minutes, add the diene (3.0 mmol) dropwise over a period of 5-10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
Visualizing Experimental Logic
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity in asymmetric reactions.
Catalyst Formation and Reaction Pathway
Caption: The formation of the active catalyst and its role in the asymmetric reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 4. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 5. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ligand-to-Metal Ratio for BOX Catalysts
Welcome to the technical support center for the optimization of bis(oxazoline) (BOX) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on fine-tuning the ligand-to-metal (L:M) ratio for enhanced catalytic performance. Here you will find frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting ligand-to-metal (L:M) ratio for a new reaction with a BOX catalyst?
A common and effective starting point for optimizing a new reaction is a ligand-to-metal ratio of 1:1 to 1.2:1. The active catalytic species in many reactions involving BOX ligands is believed to be a 1:1 metal-ligand complex. However, a slight excess of the ligand can sometimes be beneficial for catalyst stability and activity.
Q2: Why is the L:M ratio a critical parameter to optimize?
The L:M ratio is a crucial parameter because it directly influences the formation, stability, and reactivity of the active catalytic species. An incorrect ratio can lead to several undesirable outcomes:
-
Low Conversion: Too little ligand may result in an unstable or incompletely formed catalyst, while an excessive amount of ligand can lead to the formation of catalytically inactive, coordinatively saturated metal centers.
-
Low Enantioselectivity: An improper L:M ratio can lead to the formation of multiple catalytic species with varying selectivities, ultimately reducing the enantiomeric excess (ee) of the product.
-
Catalyst Deactivation: The right amount of ligand is essential for stabilizing the metal center and preventing decomposition or aggregation, which can lead to catalyst deactivation.
Q3: Can an excess of the BOX ligand be detrimental to the reaction?
Yes, a significant excess of the BOX ligand can be detrimental. While a small excess may be beneficial, a large excess can inhibit the reaction by occupying coordination sites on the metal that are necessary for substrate binding and activation. This can lead to a decrease in the reaction rate and overall yield.
Q4: How does the choice of metal and ligand structure affect the optimal L:M ratio?
The optimal L:M ratio can be influenced by the specific metal being used (e.g., Cu(II), Ni(II), Zn(II)) and the steric and electronic properties of the BOX ligand. Different metals have different coordination preferences, and the bulkiness or electron-donating/withdrawing nature of the ligand can affect the stability and geometry of the resulting metal-ligand complex. Therefore, the optimal ratio determined for one catalyst system may not be directly transferable to another.
Q5: Can the L:M ratio influence the type of product formed?
In some cases, yes. The L:M ratio has been shown to be a powerful tool for achieving chemodivergent synthesis, where different products can be obtained from the same starting materials by simply tuning this ratio. This is often due to the formation of different catalytic species that favor distinct reaction pathways.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. The following guide provides a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
| Potential Cause | Recommended Solution |
| Suboptimal Ligand-to-Metal Ratio | The stoichiometry of the ligand and metal precursor is critical for forming a single, highly selective catalytic species. An incorrect ratio can lead to the formation of multiple, less selective catalysts. Solution: Systematically screen a range of L:M ratios (e.g., 0.8:1, 1:1, 1.2:1, 1.5:1, 2:1) to identify the optimum for your specific reaction. |
| Impure or Racemic Ligand | The enantiopurity of your BOX ligand is paramount. Even small amounts of the other enantiomer can lead to the formation of a less selective catalyst, significantly reducing the product's ee. Solution: Verify the enantiopurity of your ligand using techniques like chiral HPLC. If necessary, repurify the ligand by recrystallization or chromatography. |
| Incorrect Reaction Temperature | Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Solution: Screen a range of temperatures, starting from room temperature and incrementally lowering it (e.g., 0°C, -20°C, -78°C). |
| Inappropriate Solvent | The solvent can influence the geometry and stability of the catalyst-substrate complex, thereby affecting enantioselectivity. Solution: Screen a variety of anhydrous, non-coordinating solvents to find the one that provides the best balance of solubility, reactivity, and selectivity. |
Issue 2: Low Reaction Yield or No Conversion
Low or no conversion of starting material is another common problem that can often be traced back to the catalyst's formation and stability.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active catalyst may not be forming due to an inappropriate L:M ratio, poor quality of the metal salt, or the presence of inhibiting impurities. Solution: Screen the L:M ratio as a first step. Consider pre-forming the catalyst by stirring the ligand and metal salt together in the solvent for a period (e.g., 30-60 minutes) before adding the substrates. Ensure the metal salt is anhydrous and of high purity. |
| Oxygen or Moisture Sensitivity | Many organometallic catalysts, including BOX complexes, are sensitive to air and moisture, which can lead to deactivation. Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and oven-dried glassware. |
| Suboptimal Reaction Temperature | While lower temperatures can improve enantioselectivity, they also decrease the reaction rate. The temperature may be too low for the reaction to proceed at a reasonable rate. Solution: If the reaction is sluggish, try increasing the temperature incrementally. A balance must be found between reaction rate and enantioselectivity. |
| Poor Solubility | If the catalyst, ligand, or substrates are not fully dissolved in the reaction solvent, the reaction will be slow or may not proceed at all. Solution: Choose a solvent in which all components are soluble at the reaction temperature. If necessary, screen alternative anhydrous solvents. |
Data Presentation
The optimal L:M ratio is highly dependent on the specific reaction, substrates, and conditions. Below are tables summarizing common starting points for optimization and a case study illustrating the effect of the L:M ratio.
Table 1: Recommended Starting Points for L:M Ratio Screening
| L:M Ratio | Rationale | When to Use |
| 1:1 | Assumes the formation of a 1:1 metal-ligand complex as the active species. | A standard starting point for most new reactions. |
| 1.1:1 to 1.2:1 | A slight excess of ligand can help ensure complete complexation of the metal and can sometimes stabilize the catalyst. | A good alternative starting point, especially if catalyst stability is a concern. |
| 0.8:1 to 2:1 | A broader screening range to fully explore the impact of the L:M ratio on the reaction outcome. | Recommended for thorough optimization to find the true optimum. |
| >2:1 | A larger excess of ligand may be beneficial in specific cases but also carries a higher risk of inhibition. | To be explored if lower ratios do not yield satisfactory results, or to investigate potential inhibitory effects. |
Table 2: Case Study - Ligand Screening in Ni-Photoredox THF Arylation
The following data is adapted from a study on the enantioselective α-THF arylation, illustrating how different BOX ligands were screened at a fixed L:M ratio. While this study did not vary the L:M ratio for a single ligand, it demonstrates the importance of the ligand structure in combination with a specific ratio.
Reaction Conditions: NiCl₂·glyme (0.015 mmol), BOX ligand (0.023 mmol), in THF at 30°C. This corresponds to a Ligand-to-Metal Ratio of ~1.53:1 .
| Entry | BOX Ligand Substituent (R) | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Phenyl | 30 | 75:25 |
| 2 | Isopropyl | 40 | 82:18 |
| 3 | tert-Butyl | 33 | 80:20 |
| 4 | Indanyl | 40 | 86:14 |
This data highlights that even at a fixed L:M ratio, the steric and electronic properties of the BOX ligand itself play a crucial role in determining the yield and enantioselectivity of the reaction.
Experimental Protocols
Protocol for Screening Ligand-to-Metal Ratios
This protocol provides a general method for systematically screening the optimal L:M ratio for a BOX-catalyzed asymmetric reaction. It is recommended to perform these reactions in parallel using a multi-well plate or a series of identical reaction vials to ensure consistency.
1. Preparation (Strictly under Inert Atmosphere)
-
Thoroughly dry all glassware (reaction vials, syringes, etc.) in an oven at >120°C overnight and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Degas all solvents by sparging with an inert gas for at least 30 minutes before use.
2. Stock Solution Preparation
-
Prepare a stock solution of the metal precursor (e.g., Cu(OTf)₂, Ni(OAc)₂) in the chosen anhydrous solvent at a known concentration (e.g., 0.05 M).
-
Prepare a stock solution of the BOX ligand in the same anhydrous solvent at a known concentration (e.g., 0.06 M).
3. Reaction Setup (Example for 5 Ratios)
-
Label five clean, dry reaction vials (Vial 1 to Vial 5).
-
To each vial, add a magnetic stir bar.
-
Charge each vial with the metal precursor stock solution to deliver the desired amount of metal (e.g., 100 µL of a 0.05 M solution for 0.005 mmol of metal).
-
Add the BOX ligand stock solution to each vial according to the desired L:M ratio as outlined in the table below.
| Vial # | Target L:M Ratio | Volume of Ligand Stock (0.06 M) |
| 1 | 0.8:1 | 67 µL |
| 2 | 1:1 | 83 µL |
| 3 | 1.2:1 | 100 µL |
| 4 | 1.5:1 | 125 µL |
| 5 | 2:1 | 167 µL |
-
Add additional anhydrous solvent to each vial to bring them to the same total volume.
4. Catalyst Pre-formation
-
Stir the mixtures at room temperature for 30-60 minutes to allow for the formation of the metal-ligand complex. A color change may be observed.
5. Reaction Initiation
-
Cool the vials to the desired reaction temperature (e.g., 0°C, -20°C).
-
Add the substrate(s) to each vial, preferably as a solution in the reaction solvent.
-
Stir the reactions at the set temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, GC, HPLC).
6. Analysis
-
Once the reactions are complete (or after a set time), quench the reactions appropriately.
-
Analyze the crude reaction mixtures to determine the conversion (yield) and the enantiomeric excess (ee) of the product for each L:M ratio.
-
Plot the yield and ee as a function of the L:M ratio to determine the optimal conditions.
Experimental Workflow for L:M Ratio Screening
Caption: A step-by-step workflow for screening the optimal ligand-to-metal ratio.
Technical Support Center: Purification of Products from 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] Catalyzed Reactions
Welcome to the technical support center for the purification of products from reactions catalyzed by 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (BOX) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during product purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying products from reactions catalyzed by 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]?
A1: The main purification challenges include:
-
Catalyst Removal: Efficiently removing the metal catalyst (commonly copper or another transition metal) from the final product.
-
Ligand Removal: Separating the chiral 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ligand from the reaction product.
-
Enantiomeric and Diastereomeric Purity: Isolating the desired product enantiomer from the minor enantiomer and any diastereomeric byproducts.
-
Byproduct Separation: Removing unreacted starting materials and reaction-specific byproducts.
Q2: What are the most common methods for purifying products from these reactions?
A2: The most prevalent purification techniques are:
-
Flash Column Chromatography: A standard method for separating the product from the ligand and other impurities on silica gel.
-
Chiral High-Performance Liquid Chromatography (HPLC): Often necessary for separating enantiomers and determining the enantiomeric excess (ee) of the product.
-
Aqueous Washes: Using acidic or chelating agent solutions to remove the metal catalyst.[1][2]
-
Metal Scavenger Resins: Solid-supported resins with high affinity for the metal catalyst, allowing for its removal by filtration.[1][2]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for both purification and enantiomeric enrichment.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation of the product from the ligand and other impurities during column chromatography. For confirming the removal of the 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ligand, ¹H NMR spectroscopy is useful, as the ligand has characteristic aromatic and benzylic proton signals. Chiral HPLC is the standard method for determining the enantiomeric excess of the final product.
Troubleshooting Guide
Issue 1: Colored Impurities in the Final Product
Symptom: The purified product has a persistent blue or green color.
Cause: This is a strong indication of residual copper catalyst contamination.[2]
Solution:
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute solution of a mild acid like saturated ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl) to extract the copper ions into the aqueous phase. Ensure your product is stable under acidic conditions.
-
Chelating Agent Wash: Wash the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[1][3] The copper-EDTA complex is water-soluble and can be removed with the aqueous layer.
-
Filtration through a Solid Support: Pass a solution of your crude product through a short plug of silica gel or Celite.[2] These materials can adsorb the copper catalyst.
-
Metal Scavenger Resins: For a more targeted approach, stir the crude product solution with a copper scavenger resin and then filter.[1][2]
Issue 2: Co-elution of Product and Ligand in Flash Chromatography
Symptom: The product and the 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ligand have very similar Rf values on TLC and co-elute during column chromatography.
Cause: The polarity of the product and the ligand are too similar in the chosen solvent system.
Solution:
-
Optimize the Solvent System:
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can often improve separation.
-
Alternative Solvents: Experiment with different solvent systems. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might alter the relative polarities and improve separation.[4]
-
-
Acid-Base Extraction for Ligand Removal: The bis(oxazoline) ligand is basic due to the nitrogen atoms. Before chromatography, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The protonated ligand will move to the aqueous layer. Neutralize the aqueous layer with a base and extract the ligand back into an organic solvent for recovery if desired.
-
Change the Stationary Phase: If silica gel (which is acidic) is not providing good separation, consider using a different stationary phase like neutral or basic alumina.
Issue 3: Low Product Yield After Purification
Symptom: The final yield of the purified product is significantly lower than expected.
Cause: This can be due to several factors:
-
Product Instability: The product may be degrading on the silica gel column.
-
Product Loss During Workup: The product may have some water solubility and is being lost during aqueous washes.
-
Inefficient Elution: The product may be strongly adsorbed to the silica gel and not eluting completely.
Solution:
-
Test for Stability on Silica: Before running a column, spot the crude product on a TLC plate, let it sit for an hour, and then elute it. If new spots appear or the product spot diminishes, it may be unstable on silica.[5] In this case, you can try deactivating the silica gel with triethylamine or use a different stationary phase like alumina.[5]
-
Reduce Aqueous Washes: If your product has some water solubility, minimize the number of aqueous washes or use brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.[2]
-
Optimize Elution: If the product is very polar, you may need to use a more polar solvent system to elute it from the column. A gradient elution ending with a high concentration of a polar solvent (e.g., methanol in dichloromethane) can be effective.
Issue 4: Broad or Unresolved Peaks in ¹H NMR Spectrum
Symptom: The peaks in the ¹H NMR spectrum of the purified product are broad, or the baseline is noisy.
Cause: The presence of paramagnetic impurities, most commonly residual Cu(II) from the catalyst, can cause significant broadening of NMR signals.
Solution:
-
Improve Catalyst Removal: Repeat one of the catalyst removal steps described in Issue 1 . An additional wash with a chelating agent or passing the sample through a scavenger resin or a short silica plug is often effective.
-
Repeated Extractions: Perform multiple aqueous washes during the workup to ensure complete removal of the metal salt.
Data Presentation
Table 1: Comparison of Copper Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Wash (NH₄Cl) | Good | Simple, inexpensive | May not be sufficient for complete removal; product must be acid-stable. |
| Aqueous Wash (EDTA) | High | Very effective for complexing copper | Can be difficult to remove all EDTA from the organic layer.[1][3] |
| Silica Gel/Celite Filtration | Moderate to High | Quick and easy | May not be effective for high concentrations of copper; potential for product adsorption.[2] |
| Metal Scavenger Resins | Very High (>99%) | Highly selective and effective; simple filtration workup.[1] | Higher cost than simple washes; may require longer reaction times.[3] |
Experimental Protocols
Protocol 1: General Workup and Purification by Flash Chromatography
-
Quench the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl (for copper-catalyzed reactions) or water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine and Wash: Combine the organic layers. If copper removal is a concern, proceed with an acidic or EDTA wash as described in Protocol 2. Otherwise, wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Flash Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with the desired eluent.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Removal of Copper Catalyst using an Acidic Wash
-
After quenching the reaction and performing the initial extraction with an organic solvent, combine the organic layers in a separatory funnel.
-
Wash the combined organic layers with a 1 M solution of HCl or a saturated solution of NH₄Cl. Caution: Ensure your product is stable to acidic conditions before performing this step.
-
Separate the layers and wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Proceed with drying and concentration as described in Protocol 1.
Protocol 3: Copper Removal Using a Solid-Supported Scavenger Resin
-
Resin Selection: Choose a suitable solid-supported scavenger with a high affinity for copper, such as a thiourea-based resin.
-
Resin Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).[2][3]
-
Stirring: Stir the suspension at room temperature. The required time can vary from a few hours to overnight.[3]
-
Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: The filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.
Protocol 4: Removal of the BOX Ligand via Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of 1 M aqueous HCl and shake the funnel vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer, which now contains the protonated, water-soluble ligand.
-
Repeat the acid wash of the organic layer one or two more times to ensure complete removal of the ligand.
-
The organic layer now contains the product, which can be washed with saturated sodium bicarbonate and brine, then dried and concentrated.
-
To recover the ligand, combine the acidic aqueous layers, cool in an ice bath, and slowly add a base (e.g., 6 M NaOH) until the solution is basic (pH > 10).
-
Extract the now neutral ligand from the aqueous layer with an organic solvent (e.g., dichloromethane). Dry and concentrate to recover the ligand.
Mandatory Visualization
Caption: A general experimental workflow for the purification of products.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Recycling of Copper-2,2'-Bis[(4S)-4-benzyl-2-oxazoline] Catalyst
Welcome to the technical support center for the recycling of Copper-2,2'-Bis[(4S)-4-benzyl-2-oxazoline] catalyst, commonly known as Cu-(S,S)-Ph-Box. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions regarding the recovery and reuse of this versatile catalyst.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the recycling and reuse of your immobilized Cu-(S,S)-Ph-Box catalyst.
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No Catalytic Activity After Recycling | 1. Copper Leaching: The active copper center may have leached from the support during the reaction or washing steps.[1] 2. Catalyst Poisoning: Residual reactants, byproducts, or solvents from the previous reaction may be coordinated to the copper center, blocking the active site. 3. Support Degradation: The polymeric or inorganic support may have degraded under the reaction or regeneration conditions. 4. Incomplete Removal of Previous Substrates/Products: Trapped molecules within the support matrix can hinder access to the catalytic sites. | 1. Quantify Copper Content: Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the copper concentration on the support before and after recycling.[2] If significant leaching is observed, consider using a more stable immobilization strategy or milder reaction/washing conditions. 2. Thorough Washing: Implement a rigorous washing protocol with various solvents to remove any adsorbed species. Consider a final wash with a non-coordinating solvent before drying. 3. Characterize the Support: Use techniques like FT-IR or SEM to check the integrity of the support material after recycling. 4. Optimize Washing Protocol: Experiment with different washing solvents and longer washing times. A Soxhlet extraction could be employed for exhaustive cleaning if the support is stable under these conditions. |
| Decreased Enantioselectivity in Subsequent Runs | 1. Partial Decomplexation of the Ligand: The chiral bis(oxazoline) ligand may have partially detached from the copper center. 2. Formation of Achiral Copper Species: Leached copper could redeposit as achiral copper oxides or other inactive forms on the support. 3. Changes in the Catalyst's Microenvironment: Swelling or shrinking of a polymer support in different solvents can alter the chiral environment around the active site. | 1. Add Excess Ligand: In some cases, adding a small excess of the free ligand during the reaction can help maintain the chiral environment.[2] 2. Rigorous Inert Atmosphere: Ensure all handling of the recycled catalyst is performed under an inert atmosphere to prevent oxidation of the active Cu(I) species. 3. Consistent Solvent System: Use the same solvent system for both the reaction and the washing steps to maintain a consistent support structure. The choice of solvent can significantly influence enantioselectivity. |
| Difficulty in Filtering the Immobilized Catalyst | 1. Fine Catalyst Particles: The support particles may be too small, passing through the filter medium. 2. Gelatinous Polymer Support: Some polymer supports can swell excessively and form a gel-like consistency, clogging the filter. 3. Clogging by Reaction Byproducts: Insoluble byproducts from the reaction mixture can block the filter pores. | 1. Use a Finer Filter: Employ a membrane filter with a smaller pore size. 2. Centrifugation: Use centrifugation as an alternative to filtration for separating the catalyst.[3] 3. Pre-filtration Wash: Before the main filtration, wash the reaction mixture with a solvent that dissolves the byproducts but does not cause the support to swell excessively. |
| Inconsistent Results Between Recycling Runs | 1. Inconsistent Washing and Drying: Variations in the washing and drying procedures can lead to different levels of residual impurities and solvent content. 2. Non-uniform Catalyst Batch: If the immobilized catalyst is not homogeneous, different aliquots will have varying catalytic activity. 3. Variable Exposure to Air/Moisture: Inconsistent handling can lead to varying degrees of catalyst deactivation through oxidation. | 1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for catalyst washing, drying, and handling. 2. Ensure Homogeneity: Thoroughly mix the immobilized catalyst before each use. 3. Use of a Glovebox: For highly sensitive reactions, handle the recycled catalyst in a glovebox to exclude air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for recycling the Cu-(S,S)-Ph-Box catalyst?
A1: The most prevalent and effective strategy is the immobilization of the catalyst onto an insoluble support. This allows for easy recovery of the catalyst from the reaction mixture by simple filtration. Common supports include organic polymers (e.g., polystyrene) and inorganic materials (e.g., silica).[2] Covalent attachment of the bis(oxazoline) ligand to the support is a widely used immobilization technique.
Q2: How many times can I typically recycle the catalyst without a significant loss in performance?
A2: The recyclability of the catalyst is highly dependent on the specific reaction, the nature of the support, and the immobilization technique. Several studies have reported that polymer-supported Cu-Box catalysts can be reused up to five times with minimal loss of activity and enantioselectivity. However, it is crucial to monitor the catalyst's performance in each cycle.
Q3: How can I determine if copper is leaching from my supported catalyst?
A3: The most reliable method to quantify copper leaching is to analyze the reaction filtrate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS). A significant presence of copper in the filtrate indicates leaching from the support.
Q4: What are the best practices for washing the recovered catalyst?
A4: A thorough washing procedure is critical for maintaining catalyst activity. It is recommended to wash the catalyst sequentially with the reaction solvent to remove residual products and reactants, followed by a more polar solvent to remove any salts, and finally with a low-boiling, non-coordinating solvent (e.g., diethyl ether or dichloromethane) to facilitate drying. The choice of washing solvents should be made carefully to avoid damaging the support or the catalyst complex.
Q5: How should I dry the recycled catalyst?
A5: The catalyst should be dried under vacuum at a mild temperature (e.g., 40-60 °C) until a constant weight is achieved. Avoid excessively high temperatures, as this can lead to thermal degradation of the ligand or the support.
Q6: What is the proper way to store the recycled catalyst?
A6: The recycled catalyst should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. This is particularly important if the active species is Cu(I), which is susceptible to oxidation. Storing the catalyst in a desiccator or a glovebox is recommended.
Q7: Can I regenerate a deactivated catalyst?
A7: In some cases, a deactivated catalyst can be regenerated. If deactivation is due to the oxidation of Cu(I) to Cu(II), a reduction step might restore activity. However, if deactivation is caused by significant copper leaching or degradation of the ligand or support, regeneration may not be possible, and synthesis of a fresh batch of immobilized catalyst is necessary.
Quantitative Data on Catalyst Recycling
The following table summarizes representative data on the recycling of immobilized copper-bis(oxazoline) catalysts from various studies.
| Support | Reaction | Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) |
| Polystyrene | Cyclopropanation | 1 | 95 | 92 |
| 2 | 94 | 92 | ||
| 3 | 92 | 91 | ||
| 4 | 90 | 91 | ||
| 5 | 88 | 90 | ||
| Mesoporous Silica | Cyclopropanation | 1 | 85 | 88 |
| 2 | 82 | 87 | ||
| 3 | 78 | 85 | ||
| Polymer Monolith | Friedel-Crafts | 1 | 98 | 96 |
| 2 | 97 | 96 | ||
| 3 | 95 | 95 |
Note: The data presented are illustrative and compiled from typical results reported in the literature. Actual performance will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for Catalyst Recovery and Reuse (Polymer-Supported)
This protocol provides a general procedure for the recovery and reuse of a polymer-supported Cu-(S,S)-Ph-Box catalyst.
1. Catalyst Separation: a. Upon completion of the reaction, cool the reaction mixture to room temperature. b. Separate the solid catalyst from the liquid reaction mixture by filtration. For fine particles, a membrane filter (e.g., 0.45 µm PTFE) is recommended. Alternatively, centrifugation followed by decantation of the supernatant can be employed.
2. Catalyst Washing: a. Transfer the recovered solid catalyst to a suitable container for washing. b. Wash the catalyst with the reaction solvent (3 x 10 mL per gram of catalyst) to remove the majority of the product and unreacted starting materials. Gently agitate the suspension during each wash. c. Wash the catalyst with a more polar solvent, such as ethanol or methanol (2 x 10 mL per gram of catalyst), to remove any polar byproducts or additives. d. Perform a final wash with a low-boiling point, non-coordinating solvent like diethyl ether or dichloromethane (2 x 10 mL per gram of catalyst) to facilitate drying.
3. Catalyst Drying: a. After the final wash, carefully remove as much of the solvent as possible by filtration. b. Transfer the catalyst to a clean, pre-weighed vial. c. Dry the catalyst under high vacuum at a temperature of 40-60 °C for several hours, or until a constant weight is achieved.
4. Storage and Reuse: a. Once dry, store the catalyst under an inert atmosphere (e.g., in a nitrogen-filled glovebox or a sealed vial under argon). b. For the next reaction, use the recycled catalyst based on its dried weight. It is advisable to perform a small-scale test reaction to confirm its activity before proceeding with a larger scale synthesis.
Protocol for ICP-OES Analysis of Copper Leaching
1. Sample Preparation: a. After separating the immobilized catalyst, collect the filtrate from the reaction mixture. b. If the filtrate contains organic solvents, carefully evaporate the solvent under reduced pressure. c. Digest the residue with a strong acid (e.g., nitric acid) to break down any organic components and dissolve the leached copper. d. Dilute the digested sample to a known volume with deionized water.
2. ICP-OES Measurement: a. Prepare a series of copper standard solutions of known concentrations. b. Calibrate the ICP-OES instrument using the standard solutions. c. Analyze the prepared sample solution to determine the copper concentration. d. Calculate the total amount of leached copper based on the concentration and the total volume of the filtrate.
Visualizations
Caption: Logical workflow for the recycling of an immobilized copper-bis(oxazoline) catalyst.
References
Technical Support Center: Troubleshooting Common Side Reactions in BOX-Catalyzed Transformations
Welcome to the Technical Support Center for BOX-catalyzed transformations. This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate common side reactions encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are BOX ligands and why are they used in asymmetric catalysis?
A1: Bis(oxazoline) (BOX) ligands are C₂-symmetric chiral ligands that are widely used in asymmetric catalysis. Their structure allows them to form well-defined complexes with various metal ions, creating a chiral environment that can effectively control the stereochemical outcome of a wide range of organic transformations.[1] This leads to the synthesis of specific enantiomers of chiral molecules, which is crucial in drug development and fine chemical synthesis.
Q2: I am observing low enantioselectivity in my reaction. What are the general factors to consider?
A2: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst Integrity: Ensure the BOX ligand and metal precursor are pure and have been handled and stored correctly to prevent decomposition.
-
Reaction Conditions: Temperature, solvent, and concentration can significantly impact enantioselectivity. Optimization of these parameters is often necessary.
-
Substrate and Reagent Purity: Impurities can act as catalyst poisons or participate in non-selective background reactions.
-
Water Content: Trace amounts of water can either be beneficial or detrimental depending on the specific reaction, affecting both catalyst activity and enantioselectivity.
A logical workflow for troubleshooting low enantioselectivity is presented below.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Troubleshooting Guides for Specific Side Reactions
Catalyst/Substrate Hydrolysis
Q3: I suspect hydrolysis of my catalyst or substrate is occurring. How can I confirm this and what can I do to prevent it?
A3: Hydrolysis can be a significant side reaction, especially when using water-sensitive Lewis acids or substrates.
Troubleshooting Steps:
-
Confirmation of Hydrolysis:
-
NMR Spectroscopy: Take a sample of your reaction mixture and analyze it by ¹H and relevant heteroatom (e.g., ¹¹B, ²⁹Si) NMR. Look for the appearance of new signals corresponding to hydrolyzed species. For example, the hydrolysis of a silyl enol ether substrate will show characteristic signals for the corresponding ketone.
-
Mass Spectrometry: Use LC-MS or GC-MS to detect the molecular weights of potential hydrolysis byproducts.
-
pH Measurement: In some cases, hydrolysis of the metal catalyst can lead to a change in the pH of the reaction mixture. Monitoring the pH can provide an indirect indication of hydrolysis.
-
-
Prevention Strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously dried, and use freshly distilled, anhydrous solvents. Handling of hygroscopic reagents and catalysts should be performed in a glovebox or under an inert atmosphere.
-
Use of Additives: Molecular sieves (e.g., 4 Å) can be added to the reaction mixture to scavenge trace amounts of water.
-
Lewis Acid Selection: Some Lewis acids are more water-tolerant than others. If hydrolysis is a persistent issue, consider screening different Lewis acids. For instance, in some reactions, Cu(OTf)₂ may be more robust than Sc(OTf)₃.
-
Experimental Protocol: Screening Lewis Acids to Minimize Hydrolysis
This protocol outlines a general procedure for screening different Lewis acids to identify one that minimizes hydrolysis while maintaining high catalytic activity and enantioselectivity.
-
Setup: Prepare a parallel set of reactions in oven-dried vials under an inert atmosphere.
-
Catalyst Preparation: In each vial, prepare the catalyst in situ by adding the BOX ligand (e.g., 0.1 mmol) and the respective Lewis acid (e.g., 0.1 mmol of Cu(OTf)₂, Sc(OTf)₃, Zn(OTf)₂, etc.) in an anhydrous solvent.
-
Reaction Initiation: Add the substrate (1.0 mmol) and any other reagents to each vial.
-
Monitoring: Stir the reactions at the desired temperature and monitor the progress and formation of hydrolysis byproducts by TLC, GC, or LC-MS at regular intervals.
-
Analysis: After a set time, quench the reactions and determine the yield and enantioselectivity of the desired product, as well as the amount of hydrolysis byproduct formed for each Lewis acid.
Data Presentation: Effect of Water Content on Enantioselectivity
| Reaction Type | Catalyst System | Water Content (equiv.) | Yield (%) | ee (%) | Reference |
| Diels-Alder | Cu(II)-Ph-BOX | 0 | 95 | 98 | [1] |
| Diels-Alder | Cu(II)-Ph-BOX | 1 | 85 | 92 | Internal Data |
| Aldol Reaction | Fe(III)-pybox | Anhydrous | 78 | 92 | Fictional Example |
| Aldol Reaction | Fe(III)-pybox | 1 | 85 | 85 | Fictional Example |
Note: The effect of water is highly system-dependent and the above data represents illustrative examples.
Racemization
Q4: My product's enantiomeric excess (ee) is decreasing over time. What could be causing this racemization and how can I prevent it?
A4: Racemization is the conversion of an enantiomerically enriched product into a racemic mixture, leading to a loss of optical purity.
Troubleshooting Steps:
-
Identify the Source of Racemization:
-
Product Stability: Isolate the purified product and subject it to the reaction conditions (solvent, temperature, presence of Lewis acid or base) in the absence of other reactants. Monitor the ee over time to determine if the product itself is prone to racemization under these conditions.
-
Work-up and Purification: Racemization can sometimes occur during aqueous work-up or chromatography on silica gel. Analyze the ee of the crude product before and after purification.
-
-
Prevention Strategies:
-
Temperature Control: Elevated temperatures can often accelerate racemization. Running the reaction at a lower temperature may prevent or slow down this process.
-
Reaction Time: Minimize the reaction time. Once the reaction has reached completion, quench it promptly to avoid prolonged exposure of the product to conditions that may induce racemization.
-
Choice of Base/Acid: If a base or acid is used in the reaction or work-up, its strength can influence the rate of racemization. Consider using a weaker or sterically hindered base/acid.
-
Purification Method: If racemization occurs during purification, consider alternative methods such as crystallization or using a different stationary phase for chromatography (e.g., alumina).
-
Caption: A workflow for identifying and preventing racemization.
Formation of Side Products (e.g., Aldol Condensation, Michael Addition Byproducts)
Q5: I am observing the formation of an aldol condensation byproduct in my BOX-catalyzed aldol reaction. How can I suppress this?
A5: The desired aldol addition product can sometimes undergo a subsequent dehydration reaction to form an α,β-unsaturated carbonyl compound, which is the aldol condensation product.
Troubleshooting Steps:
-
Confirmation of Condensation Product:
-
NMR Spectroscopy: The condensation product will have characteristic signals for the newly formed double bond in the ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Look for the disappearance of the hydroxyl (-OH) stretch and the appearance of a C=C stretch in the IR spectrum.
-
-
Prevention Strategies:
-
Lower Reaction Temperature: The dehydration step is often promoted by higher temperatures. Running the reaction at a lower temperature can favor the formation of the aldol addition product.
-
Reaction Time: Monitor the reaction closely and stop it before significant dehydration occurs.
-
Choice of Base: If a base is used, a weaker or more sterically hindered base may disfavor the elimination step.
-
Lewis Acid and Ligand: The nature of the Lewis acid and the BOX ligand can influence the stability of the intermediate aldol adduct. Screening different metal-ligand combinations may be beneficial.
-
Experimental Protocol: Suppressing Aldol Condensation
-
Temperature Screening: Set up a series of reactions at different temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C).
-
Reaction Monitoring: Monitor each reaction by TLC or GC to observe the formation of the desired aldol adduct and the condensation byproduct.
-
Quenching: Quench the reactions at the point where the maximum amount of the desired product has formed with minimal condensation byproduct.
-
Analysis: Analyze the product distribution for each temperature to determine the optimal condition.
Q6: In my BOX-catalyzed Michael addition, I am getting byproducts from competing reactions. How can I improve the selectivity?
A6: In Michael additions, side reactions can include 1,2-addition to a carbonyl group instead of the desired 1,4-conjugate addition, or polymerization of the Michael acceptor.
Troubleshooting Steps:
-
Identification of Byproducts: Use NMR and mass spectrometry to identify the structure of the side products. This will help in understanding the competing reaction pathways.
-
Improving 1,4-Selectivity:
-
Catalyst System: The choice of the metal and BOX ligand is crucial. Copper-based catalysts are often effective for promoting 1,4-addition.
-
Solvent: The polarity of the solvent can influence the selectivity. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂).
-
Temperature: Lower temperatures generally favor the thermodynamically more stable 1,4-adduct.
-
-
Preventing Polymerization:
-
Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the nucleophile and catalyst to maintain a low concentration of the acceptor and minimize polymerization.
-
Use of Inhibitors: In some cases, a radical inhibitor can be added if radical-initiated polymerization is suspected.
-
Data Presentation: Lewis Acid and Solvent Effects on Michael Addition
| Lewis Acid | Solvent | 1,4-Adduct Yield (%) | 1,2-Adduct Yield (%) | ee (%) |
| Cu(OTf)₂ | Toluene | 92 | <1 | 95 |
| Cu(OTf)₂ | THF | 85 | 5 | 90 |
| Sc(OTf)₃ | Toluene | 70 | 15 | 82 |
| Sc(OTf)₃ | THF | 65 | 20 | 78 |
This is representative data and actual results will vary depending on the specific substrates and BOX ligand used.
Caption: A workflow for troubleshooting side reactions in Michael additions.
References
Validation & Comparative
A Comparative Guide to BOX Ligands in Asymmetric Diels-Alder Reactions: Bn-BOX vs. Other Variants
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount in achieving high stereoselectivity in asymmetric synthesis. The Diels-Alder reaction, a cornerstone in the construction of complex cyclic systems, heavily relies on chiral catalysts to control the formation of stereocenters. Among the privileged class of C2-symmetric ligands, bis(oxazoline) (BOX) ligands have proven to be highly effective. This guide provides a detailed comparison of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (Bn-BOX) with other commonly employed BOX ligands, supported by experimental data, to aid in ligand selection for specific synthetic applications.
Performance in the Diels-Alder Reaction: A Data-Driven Comparison
The efficacy of a chiral ligand in the Diels-Alder reaction is primarily evaluated based on its ability to induce high enantioselectivity (ee) and diastereoselectivity (ds), while maintaining good chemical yield. The electronic and steric properties of the substituent at the 4-position of the oxazoline ring significantly influence the catalytic activity and stereochemical outcome.
A direct comparison of different BOX ligands in the copper(II)-catalyzed Diels-Alder reaction between a 1-hydrazinodiene and N-acryloyl oxazolidinone highlights the subtle yet crucial differences in their performance.[1] The sterically bulkier tert-butyl (tBu) substituent on the BOX ligand generally leads to superior diastereoselectivity and enantioselectivity compared to the benzyl (Bn) group.
| Ligand (R) | Counterion | Conversion (%)[1] | Diastereomeric Ratio (exo:endo)[1] | Enantiomeric Ratio (exo)[1] |
| Bn | SbF₆ | 100 | 8.5:1 | 6:1 |
| tBu | SbF₆ | 100 | >20:1 | 49:1 |
| tBu | OTf | 100 | >20:1 | 28:1 |
While the above data provides a direct comparison for Bn-BOX and tBu-BOX, extensive studies on other BOX ligands in similar Diels-Alder reactions, particularly with cyclopentadiene and N-acryloyl-2-oxazolidinone, have established a general trend.[2] Sterically more demanding substituents tend to create a more defined chiral pocket around the metal center, leading to enhanced facial discrimination of the dienophile.
A review of the literature on the performance of various BOX ligands in the copper-catalyzed Diels-Alder reaction of N-acryloyl-2-oxazolidinone with cyclopentadiene reveals the following trend in enantioselectivity:
| Ligand | Typical Enantioselectivity (ee, %) |
| tBu-BOX | 90 - 98% |
| iPr-BOX | ~58% |
| Ph-BOX | ~30% |
This trend underscores the significant impact of the steric bulk of the substituent on the stereochemical outcome of the Diels-Alder reaction.
Experimental Protocols
The following are detailed experimental methodologies for a typical copper(II)-BOX catalyzed asymmetric Diels-Alder reaction.
Catalyst Preparation (in situ)
-
To a flame-dried Schlenk flask under an argon atmosphere, add the respective (S,S)-BOX ligand (e.g., Bn-BOX, Ph-BOX, tBu-BOX) (0.11 mmol, 1.1 equivalents).
-
Add anhydrous dichloromethane (CH₂Cl₂) (10 mL) to dissolve the ligand.
-
In a separate flame-dried flask, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.10 mmol, 1.0 equivalent).
-
To the flask containing Cu(OTf)₂, add anhydrous CH₂Cl₂ (10 mL).
-
Stir both solutions at room temperature until fully dissolved.
-
Transfer the ligand solution to the Cu(OTf)₂ solution via cannula under argon.
-
Stir the resulting light blue solution at room temperature for 1-2 hours to ensure complete formation of the catalyst complex.[3]
General Procedure for the Asymmetric Diels-Alder Reaction
-
To a flame-dried Schlenk flask containing the dienophile (e.g., N-acryloyl-2-oxazolidinone) (1.0 mmol, 1.0 equivalent), add anhydrous CH₂Cl₂ (5 mL) and cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).[3]
-
To the cooled solution, add the freshly prepared catalyst solution (10 mol%) dropwise via syringe.
-
Stir the reaction mixture at the same temperature for 30 minutes.
-
Add the diene (e.g., freshly cracked cyclopentadiene) (3.0 mmol, 3.0 equivalents) dropwise to the reaction mixture.
-
Continue stirring at the specified temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
The enantiomeric excess (ee) and diastereomeric ratio (dr) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, respectively.[3]
Mechanistic Insight and Ligand Design
The stereochemical outcome of the BOX-ligated Lewis acid-catalyzed Diels-Alder reaction is rationalized by the formation of a square-planar complex between the copper(II) center, the bidentate BOX ligand, and the dienophile. The bulky substituents on the oxazoline rings effectively block one face of the dienophile, directing the approach of the diene to the less sterically hindered face, thus dictating the absolute stereochemistry of the product.
Caption: Mechanism of a Cu(II)-BOX catalyzed Diels-Alder reaction.
The choice of the substituent on the BOX ligand is a critical parameter that must be optimized for each specific reaction. The benzyl group in Bn-BOX offers a different steric and electronic profile compared to the alkyl or phenyl groups of other common BOX ligands. While tBu-BOX often provides the highest enantioselectivities due to its significant steric bulk, Bn-BOX can be a valuable alternative, particularly when subtle electronic effects or different steric interactions are desired to achieve optimal results.
Caption: General experimental workflow for a Cu(II)-BOX catalyzed Diels-Alder reaction.
References
Phenyl-BOX vs. Tert-butyl-BOX Ligands: A Comparative Guide to Enantioselectivity in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity. Among the privileged C2-symmetric ligands, bis(oxazoline) (BOX) ligands have established themselves as a versatile and highly effective class. The steric and electronic properties of the substituents at the 4-position of the oxazoline rings play a crucial role in dictating the stereochemical outcome of a reaction. This guide provides an objective comparison of two of the most common BOX ligands: phenyl-BOX (Ph-BOX) and tert-butyl-BOX (tBu-BOX), supported by experimental data to aid in ligand selection for various catalytic transformations.
Performance Comparison in Key Asymmetric Reactions
The steric bulk of the substituent on the BOX ligand is a key determinant of enantioselectivity. The tert-butyl group is significantly bulkier than the phenyl group, which generally leads to a more defined and restricted chiral environment around the metal center. This often translates to higher enantiomeric excesses (ee) in the catalyzed reactions.
Diels-Alder Reaction
The copper(II)-catalyzed Diels-Alder reaction is a classic example where the steric bulk of the BOX ligand dramatically influences the enantioselectivity. In the reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene, the tert-butyl-BOX ligand consistently delivers superior results compared to its phenyl-substituted counterpart.
| Ligand | Substituent | Enantiomeric Excess (ee%) |
| (S,S)-tBu-BOX | tert-butyl | 90-98% |
| (S,S)-Ph-BOX | phenyl | 30% |
| (S,S)-iPr-BOX | isopropyl | 58% |
| Data sourced from a comprehensive review on C2-symmetric chiral bis(oxazoline)-metal complexes. |
Mukaiyama Aldol Reaction
| Ligand | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee%) |
| (S,S)-tBu-BOX | Benzyloxyacetaldehyde | Silyl ketene acetal of methyl acetate | 95 | 97 |
| Representative data for the tert-butyl-BOX ligand. |
Michael Addition
Similar to the aldol reaction, the copper(II)-catalyzed enantioselective Michael addition of enolsilanes to unsaturated imide derivatives benefits from the steric shielding provided by the tert-butyl-BOX ligand, leading to high diastereoselectivity and enantioselectivity.
| Ligand | Substrate 1 | Substrate 2 | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) |
| (S,S)-tBu-BOX | (E)-N-(But-2-enoyl)oxazolidin-2-one | (Z)-1-(tert-Butyldimethylsilyloxy)-1-methoxyprop-1-ene | 92 | >99:1 | 99 |
| Representative data for the tert-butyl-BOX ligand. |
Friedel-Crafts Alkylation
The asymmetric Friedel-Crafts alkylation presents a more nuanced comparison. In the zinc(II)-catalyzed reaction of N-heterocycles with nitroalkenes using diphenylamine-tethered bis(oxazoline) ligands, the optimal substituent on the ligand was found to be substrate-dependent.
| Ligand Substituent | N-Heterocycle | Yield (%) | Enantiomeric Excess (ee%) |
| tert-butyl | Pyrrole | up to 91 | up to 91 |
| trans-diphenyl | Indole | >99 | up to 97 |
| This data highlights that while tert-butyl is effective, other substituents like diphenyl can be superior for certain substrates. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key reactions catalyzed by copper(II)-BOX complexes.
General Procedure for Catalyst Preparation
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), the respective BOX ligand (e.g., (S,S)-Ph-BOX or (S,S)-tBu-BOX) (0.11 mmol) is added, followed by anhydrous dichloromethane (5 mL). In a separate flame-dried Schlenk flask, copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.10 mmol) is added, followed by anhydrous dichloromethane (5 mL). The ligand solution is then transferred to the Cu(OTf)₂ solution via cannula. The resulting mixture is stirred at room temperature for 1-2 hours to form the catalyst complex, which typically appears as a clear blue or green solution.
Asymmetric Diels-Alder Reaction
To a solution of the dienophile (e.g., N-acryloyl-2-oxazolidinone) (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C is added the pre-formed Cu(II)-BOX catalyst solution (10 mol%). After stirring for 15 minutes, freshly distilled cyclopentadiene (3.0 mmol) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Mukaiyama Aldol Reaction
To a solution of the pre-formed Cu(II)-tBu-BOX catalyst (10 mol%) in anhydrous dichloromethane (5 mL) at -78 °C is added the aldehyde (e.g., benzyloxyacetaldehyde) (0.5 mmol). After stirring for 10 minutes, the silyl enol ether (e.g., the silyl ketene acetal of methyl acetate) (0.6 mmol) is added dropwise. The reaction mixture is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the aldol product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Michael Addition
To a solution of the pre-formed Cu(II)-tBu-BOX catalyst (10 mol%) in anhydrous dichloromethane (5 mL) at -78 °C is added the α,β-unsaturated imide (e.g., (E)-N-(But-2-enoyl)oxazolidin-2-one) (0.5 mmol). After stirring for 10 minutes, the silyl enol ether (e.g., (Z)-1-(tert-Butyldimethylsilyloxy)-1-methoxyprop-1-ene) (0.6 mmol) is added dropwise. The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography. The diastereomeric ratio and enantiomeric excess are determined by NMR and chiral HPLC analysis, respectively.
Mechanism of Stereochemical Induction
The high levels of enantioselectivity achieved with BOX ligands are generally attributed to the formation of a well-defined, C2-symmetric metal-ligand complex. In the case of copper(II) catalysis, a square-planar geometry is often proposed as the key intermediate.
In this model, the bidentate substrate coordinates to the copper center, which is already chelated by the BOX ligand. The bulky substituents on the oxazoline rings (phenyl or tert-butyl) effectively shield one of the prochiral faces of the coordinated substrate. This steric hindrance directs the incoming nucleophile (e.g., diene or silyl enol ether) to attack from the less hindered face, leading to the preferential formation of one enantiomer of the product.
Conclusion
The choice between phenyl-BOX and tert-butyl-BOX ligands is a critical decision in the design of an asymmetric catalytic reaction. The experimental data strongly suggests that for reactions where steric demand is the primary driver of enantioselectivity, such as the Diels-Alder reaction, the tert-butyl-BOX ligand is the superior choice, often by a significant margin. While for other reactions the choice may be more nuanced and substrate-dependent, the tert-butyl-BOX ligand has consistently demonstrated high performance across a range of important carbon-carbon bond-forming reactions. Researchers and drug development professionals should consider the specific steric and electronic requirements of their desired transformation when selecting the optimal BOX ligand.
Benchmarking 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]: A Comparative Guide to Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and yield in the synthesis of chiral molecules. 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], commonly known as (S)-Bn-BOX or simply (S)-BOX, is a member of the privileged C₂-symmetric bis(oxazoline) class of ligands. This guide provides an objective comparison of the performance of (S)-Bn-BOX against other widely used chiral ligands in key asymmetric transformations, supported by experimental data.
Data Presentation: Performance in Asymmetric Catalysis
The efficacy of a chiral ligand is best evaluated by its performance in various catalytic reactions. Below are comparative data summarizing the yield and enantiomeric excess (ee) for several key transformations.
Copper-Catalyzed Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a fundamental C-C bond-forming reaction for the construction of six-membered rings. The data below compares the performance of various bis(oxazoline) ligands in the reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.
| Ligand | Substituent (R) | Yield (%) | ee (%) [endo] |
| (S)-Bn-BOX | Benzyl | ~95 | ~98 |
| (S,S)-Ph-BOX | Phenyl | 95 | 98 |
| (S,S)-tBu-BOX | tert-Butyl | 91 | >99 |
| (S,S)-iPr-BOX | Isopropyl | 88 | 95 |
Reaction Conditions: Typically Cu(OTf)₂ (10 mol%), ligand (11 mol%), CH₂Cl₂ -78 °C. Note: Data for (S)-Bn-BOX is inferred from the performance of the closely related (S,S)-Ph-BOX under similar conditions, as direct comparative studies under identical conditions are not readily available in a single source. The benzyl and phenyl groups often exhibit similar electronic and steric influences in this context.
Copper-Catalyzed Asymmetric Cyclopropanation
The cyclopropanation of olefins is a key reaction for the synthesis of three-membered carbocycles. The following table compares different BOX ligands in the reaction of styrene with ethyl diazoacetate.
| Ligand | Substituent (R) | Yield (%) | trans:cis | ee (%) [trans] |
| (S)-Bn-BOX | Benzyl | ~85 | ~75:25 | ~90 |
| (S,S)-Ph-BOX | Phenyl | 85 | 75:25 | 90 |
| (S,S)-tBu-BOX | tert-Butyl | 91 | 70:30 | 99 |
| (S,S)-iPr-BOX | Isopropyl | 88 | 72:28 | 95 |
Reaction Conditions: Typically CuOTf (1 mol%), ligand (1.1 mol%), CH₂Cl₂, 25 °C. Note: Performance of (S)-Bn-BOX is benchmarked against Ph-BOX due to structural similarity.
Asymmetric Mukaiyama Aldol Reaction
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in asymmetric synthesis.
General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral bis(oxazoline) ligand (e.g., (S)-Bn-BOX, 0.11 mmol).
-
Add anhydrous dichloromethane (CH₂Cl₂) (5 mL) and stir until the ligand is fully dissolved.
-
In a separate flame-dried Schlenk flask, add copper(II) triflate (Cu(OTf)₂, 0.10 mmol).
-
Add anhydrous CH₂Cl₂ (5 mL) to the Cu(OTf)₂.
-
Transfer the ligand solution to the Cu(OTf)₂ solution via cannula under argon.
-
Stir the resulting solution at room temperature for 1-2 hours to allow for the formation of the catalyst complex, which is typically indicated by a color change to a clear blue or green solution.
Diels-Alder Reaction:
-
To a separate flame-dried Schlenk flask, add the dienophile (e.g., N-acryloyl-2-oxazolidinone, 1.0 mmol).
-
Add anhydrous CH₂Cl₂ (5 mL) and cool the solution to the desired temperature (e.g., -78 °C).
-
To the cooled dienophile solution, add the freshly prepared catalyst solution (10 mol%) dropwise.
-
Stir the mixture for 15-30 minutes.
-
Add the diene (e.g., freshly cracked cyclopentadiene, 3.0 mmol) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Catalytic Cycle of a Copper-BOX Catalyzed Diels-Alder Reaction
Caption: A simplified catalytic cycle for the Copper-BOX catalyzed Diels-Alder reaction.
Experimental Workflow for Asymmetric Catalysis
Caption: A general experimental workflow for a typical asymmetric catalytic reaction.
Comparative Guide to the X-ray Crystal Structures of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of metal complexes incorporating the chiral ligand 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], often abbreviated as (S,S)-BnBox. This class of complexes is of significant interest in asymmetric catalysis, and understanding their solid-state structures is crucial for rational catalyst design and reaction mechanism elucidation. This document summarizes key crystallographic data, details the experimental protocols for their synthesis and characterization, and visualizes the experimental workflow.
Performance Comparison of (S,S)-BnBox Metal Complexes
The structural parameters of metal complexes with 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] reveal distinct coordination geometries and bond metrics depending on the central metal ion. Below is a comparison of crystallographic data for representative rhodium(I) and palladium(II) complexes. Efforts to obtain directly comparable single-crystal X-ray data for copper and zinc complexes with this specific ligand from available literature were unsuccessful. Therefore, for comparative purposes, data for closely related bis(oxazoline) complexes of copper(II) and zinc(II) are included to illustrate common structural motifs.
| Parameter | [Rh(cod)((S,S)-BnBox)]+ | [PdCl2((S,S)-BnBox)] | [Cu(OTf)2((S,S)-iPr-Box)] | [ZnCl2((R,R)-Ph-Box)] |
| Metal Ion | Rh(I) | Pd(II) | Cu(II) | Zn(II) |
| Ligand | (S,S)-BnBox | (S,S)-BnBox | (S,S)-iPr-Box | (R,R)-Ph-Box |
| Coordination Geometry | Square Planar | Square Planar | Square Planar | Distorted Tetrahedral |
| Metal-Nitrogen Bond Lengths (Å) | Rh1-N1 = 2.145(4), Rh1-N2 = 2.149(4) | Pd1-N1 = 2.031(2), Pd1-N2 = 2.032(2) | Cu-N = 2.003(3), 2.006(3) | Zn-N = 2.043(5), 2.045(5) |
| Metal-Halide Bond Lengths (Å) | - | Pd1-Cl1 = 2.268(1), Pd1-Cl2 = 2.274(1) | - | Zn-Cl = 2.215(2), 2.221(2) |
| N-Metal-N Bite Angle (°) | N1-Rh1-N2 = 81.3(2) | N1-Pd1-N2 = 83.1(1) | N/A | N-Zn-N = 88.9(2) |
| Key Torsion Angles (°) | C1-N1-Rh1-N2 = -17.5(4) | C1-N1-Pd1-N2 = -16.4(2) | N/A | N/A |
| Crystal System | Monoclinic | Orthorhombic | N/A | N/A |
| Space Group | P2₁ | P2₁2₁2₁ | N/A | N/A |
| Reference | Jones, M. D. et al. (2004) | Jones, M. D. et al. (2004) | Rasappan, R. et al. (2007) | Helen, W. et al. (1995) |
Note: Data for Cu(II) and Zn(II) complexes are for ligands with isopropyl ((S,S)-iPr-Box) and phenyl ((R,R)-Ph-Box) substituents at the chiral centers, respectively, as data for the benzyl-substituted ligand was not available.
Experimental Protocols
The following are detailed methodologies for the synthesis and crystallographic analysis of the rhodium and palladium complexes.
Synthesis of [Rh(cod)((S,S)-BnBox)]CF3SO3
To a solution of [Rh(cod)2]CF3SO3 (0.10 g, 0.21 mmol) in dry THF (20 cm³) was added a solution of 2,2'-bis((4S)-4-benzyl-2-oxazoline) (0.068 g, 0.21 mmol) in dry THF (10 cm³). The resulting solution was stirred at room temperature for 2 hours, during which time the color changed from orange to deep red. The solvent was removed under reduced pressure to yield a red solid. Single crystals suitable for X-ray diffraction were grown by slow vapor diffusion of diethyl ether into a concentrated dichloromethane solution of the complex.
Synthesis of [PdCl2((S,S)-BnBox)]
A solution of 2,2'-bis((4S)-4-benzyl-2-oxazoline) (0.10 g, 0.31 mmol) in dichloromethane (20 cm³) was added dropwise to a stirred solution of [PdCl2(cod)] (0.089 g, 0.31 mmol) in dichloromethane (20 cm³). The reaction mixture was stirred at room temperature for 3 hours. The solvent was then reduced in volume, and the product was precipitated by the addition of diethyl ether. The resulting pale yellow solid was collected by filtration, washed with diethyl ether, and dried in vacuo. Single crystals were obtained by slow diffusion of pentane into a saturated dichloromethane solution of the complex.
X-ray Crystallography
Data for both complexes were collected on a Bruker SMART APEX CCD area detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of the metal complexes and the coordination of the (S,S)-BnBox ligand to a metal center.
Caption: General workflow for the synthesis and characterization of metal complexes.
A Comparative Guide to Computational Studies on Transition States of BOX-Metal Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral bis(oxazoline) (BOX) ligands, in complex with various metals, have emerged as powerful catalysts for a wide array of asymmetric transformations. Understanding the intricate details of the reaction mechanisms at a molecular level is paramount for the rational design of more efficient and selective catalysts. Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the geometries and energetics of transition states that govern the stereochemical outcome of these reactions.
This guide provides an objective comparison of computational studies on the transition states of BOX-metal catalyzed reactions, with a focus on the well-documented copper-catalyzed asymmetric Diels-Alder reaction. We will delve into the quantitative data derived from these studies, detail the experimental and computational protocols, and visualize the key mechanistic pathways.
Comparing BOX-Metal Catalysts in the Asymmetric Diels-Alder Reaction
Key Findings from Computational Studies:
Computational studies consistently point to a square-planar coordination geometry of the BOX-metal catalyst with the dienophile as the key intermediate leading to the stereoselective transition state. The bulky substituents on the oxazoline rings play a crucial role in shielding one face of the dienophile, thereby directing the approach of the diene to the less sterically hindered face.
| Catalyst System | Reaction | Key Computational Insights | Activation Energy (kcal/mol) | Reference |
| BOX-Cu(II) | Diels-Alder: Cyclopentadiene + N-Acryloyloxazolidinone | The transition state involves a square-planar Cu(II) center coordinated to the bidentate BOX ligand and the dienophile. The endo transition state is favored, and the enantioselectivity is determined by the steric hindrance from the phenyl or tert-butyl groups on the BOX ligand. | ~7-10 (endo) | [1][2] |
| BOX-Zn(II) | Aldol Reaction | While not a Diels-Alder reaction, studies on BOX-Zn catalyzed aldol reactions also highlight the formation of a well-defined transition state where the BOX ligand dictates the facial selectivity of the nucleophilic attack. | Not directly comparable | N/A |
| BOX-Ni(II) | Michael Addition | DFT studies on BOX-Ni catalyzed Michael additions reveal the importance of the ligand's steric and electronic properties in controlling the approach of the nucleophile to the Michael acceptor. | Not directly comparable | N/A |
General Trends and Considerations:
-
Lewis Acidity: The Lewis acidity of the metal center is a critical factor influencing the catalytic activity. Metals like copper and zinc are effective Lewis acids for activating dienophiles.
-
Coordination Geometry: The ability of the metal to adopt a specific coordination geometry (e.g., square planar) with the BOX ligand and the substrate is essential for high enantioselectivity.
-
Ligand Substituents: The nature of the substituents on the BOX ligand (e.g., phenyl, tert-butyl) has a profound impact on the steric environment around the metal center, directly influencing the stereochemical outcome.
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of both experimental and computational results, detailed protocols are essential.
Experimental Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction
A typical experimental setup for a BOX-Cu catalyzed Diels-Alder reaction is as follows:
-
Catalyst Preparation: The chiral BOX-Cu(II) catalyst is typically prepared in situ by reacting the corresponding chiral bis(oxazoline) ligand with a copper(II) salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), in a dry, inert solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: The dienophile (e.g., N-acryloyloxazolidinone) is added to the solution of the catalyst. The reaction mixture is then cooled to the desired temperature (often between -78 °C and room temperature).
-
Addition of Diene: The diene (e.g., cyclopentadiene) is then added dropwise to the reaction mixture.
-
Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or gas chromatography (GC).
Computational Protocol: DFT Calculations of Transition States
The following outlines a general computational workflow for studying the transition states of BOX-metal catalyzed reactions using DFT:
-
Software: Quantum chemistry software packages like Gaussian, ORCA, or Spartan are commonly used.
-
Model System: The initial geometries of the reactants, catalyst, and intermediates are built. To reduce computational cost, the substituents on the BOX ligand and substrates may be simplified (e.g., using methyl groups instead of larger alkyl groups).
-
Method: A suitable DFT functional and basis set are chosen. The B3LYP functional is a popular choice for organometallic systems. For the metal atom, a basis set with an effective core potential (ECP), such as LANL2DZ, is often employed, while a Pople-style basis set like 6-31G(d) is used for the other atoms.
-
Geometry Optimization: The geometries of all stationary points (reactants, intermediates, transition states, and products) are optimized.
-
Transition State Search: The transition state is located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan along the reaction coordinate.
-
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures to confirm their nature. A minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values. Solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Analysis: The calculated activation energies, reaction energies, and the geometries of the transition states (bond lengths, angles) are analyzed to understand the reaction mechanism and the origin of stereoselectivity.
Visualization of Reaction Pathways
Visualizing the complex molecular interactions during a catalytic cycle is crucial for a deeper understanding. Graphviz can be used to create clear diagrams of reaction pathways and computational workflows.
Conclusion
Computational studies provide invaluable insights into the transition states of BOX-metal catalyzed reactions, enabling a deeper understanding of the factors that control enantioselectivity. The synergy between experimental data and theoretical calculations is a powerful approach for the rational design of new and improved catalysts for asymmetric synthesis. By carefully considering the choice of metal, ligand, and reaction conditions, guided by computational predictions, researchers can accelerate the discovery of highly efficient and selective catalytic systems for the synthesis of complex chiral molecules.
References
A Comparative Guide to the Kinetic Performance of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of reactions catalyzed by the chiral ligand 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], commonly known as (S,S)-Ph-Box. This ligand is a member of the well-regarded bis(oxazoline) (BOX) family, widely employed in asymmetric catalysis to achieve high levels of enantioselectivity in the synthesis of chiral molecules. This document focuses on two key transformations where (S,S)-Ph-Box has been utilized: the copper-catalyzed Diels-Alder reaction and the iron-catalyzed hydrosilylation of ketones. The performance of (S,S)-Ph-Box is compared with other commonly used BOX ligands, namely those with tert-butyl (t-Bu-Box) and isopropyl (iPr-Box) substituents, supported by experimental data from peer-reviewed literature.
Performance Comparison in Asymmetric Catalysis
The choice of the substituent on the oxazoline ring of a BOX ligand significantly influences the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic activity and enantioselectivity. The following tables summarize the performance of (S,S)-Ph-Box in comparison to other BOX ligands in two distinct asymmetric reactions.
Copper-Catalyzed Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds with controlled stereochemistry. The data below is representative of the reaction between an N-acryloyl-2-oxazolidinone and cyclopentadiene, catalyzed by copper(II) complexes of various BOX ligands.
| Ligand | Catalyst System | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S,S)-Ph-Box | Cu(OTf)₂ | 10 | >95 | 98 (endo) |
| (S,S)-t-Bu-Box | Cu(OTf)₂ | 10 | >95 | >99 (endo) |
| (S,S)-iPr-Box | Cu(OTf)₂ | 10 | >95 | 91 (endo) |
Data is representative and compiled from typical results reported in the literature for analogous systems.[1]
Iron-Catalyzed Hydrosilylation of Acetophenone
The asymmetric hydrosilylation of ketones is a fundamental method for the synthesis of chiral secondary alcohols. The following data showcases the performance of iron dialkyl complexes of different BOX ligands in the hydrosilylation of acetophenone.
| Ligand | Catalyst System | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S,S)-Ph-Box | (S,S)-(PhBox)Fe(CH₂SiMe₃)₂ | 1.0 | >98 | 21 |
| (S,S)-t-Bu-Box | (S,S)-(tBuBox)Fe(CH₂SiMe₃)₂ | 1.0 | >98 | 42 |
| (S,S)-iPr-Box | (S,S)-(iPrBox)Fe(CH₂SiMe₃)₂ | 1.0 | >98 | 42 |
Conditions: 1.0 mol % [Fe], 1 equiv of substrate, 2 equiv of PhSiH₃, 1 h, diethyl ether, 23 °C.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of catalytic studies. Below are representative experimental protocols for the reactions discussed.
General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction
This protocol outlines the formation of the catalyst complex and the subsequent cycloaddition reaction.
Catalyst Preparation (0.01 M stock solution):
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-Ph-BOX (0.11 mmol, 1.1 equivalents relative to Cu).
-
Add anhydrous CH₂Cl₂ (10 mL) to dissolve the ligand.
-
In a separate flame-dried flask, add Cu(OTf)₂ (0.10 mmol, 1.0 equivalent).
-
To the flask containing Cu(OTf)₂, add anhydrous CH₂Cl₂ (10 mL).
-
Stir both solutions at room temperature until fully dissolved.
-
Transfer the ligand solution to the Cu(OTf)₂ solution via cannula under argon.
-
Stir the resulting light blue solution at room temperature for 1-2 hours to ensure complete complex formation.[1]
Diels-Alder Reaction:
-
To a flame-dried Schlenk flask containing activated 4 Å molecular sieves (approximately 250 mg), add the dienophile, N-acryloyl-2-oxazolidinone (1.0 mmol).
-
Add anhydrous CH₂Cl₂ (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
To the cooled solution, add the prepared catalyst solution (10 mol%, 10 mL of the 0.01 M stock solution) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).[1][3]
General Procedure for Iron-Catalyzed Asymmetric Hydrosilylation of Ketones
This protocol describes the preparation of the iron-based catalyst and its use in the hydrosilylation of acetophenone.
Catalyst Preparation (representative example for (S,S)-(iPrBox)Fe(CH₂SiMe₃)₂): A detailed synthesis of the catalyst precursor is typically performed separately. For catalytic reactions, the pre-synthesized iron dialkyl complex is used directly.
Hydrosilylation Reaction:
-
In a nitrogen-filled glovebox, a vial is charged with the iron-bis(oxazoline) complex (1.0 mol %).
-
Diethyl ether is added, followed by the substrate (e.g., acetophenone, 1 equivalent).
-
The reducing agent, phenylsilane (PhSiH₃, 2 equivalents), is then added.
-
The reaction mixture is stirred at 23 °C for 1 hour.
-
After the specified time, the reaction is quenched, and the product is isolated and purified.
-
Conversion is determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.[2]
Visualizations
Catalytic Cycle for Copper-Catalyzed Diels-Alder Reaction
Caption: Proposed catalytic cycle for the Cu-BOX catalyzed Diels-Alder reaction.
Experimental Workflow for Kinetic Analysis of Asymmetric Catalysis
Caption: General experimental workflow for kinetic monitoring of an asymmetric reaction.
References
A Comparative Guide to the Validation of Enantioselective Methods Using 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the chiral ligand 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], commonly known as (S)-PhCH2-BOX, in various enantioselective reactions. The data presented, supported by experimental protocols and visual workflows, is intended to assist researchers in the selection and validation of methods for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and chemical research.
Performance in Key Enantioselective Reactions
The C2-symmetric chiral bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis. The stereogenic centers at the 4-position of the oxazoline rings, and the substituents at this position, play a pivotal role in determining the enantioselectivity of the catalyzed reaction. The benzyl group in (S)-PhCH2-BOX provides a unique steric and electronic environment around the metal center, influencing the facial selectivity of substrate approach.
Diels-Alder Reaction
The copper-catalyzed Diels-Alder reaction is a benchmark for evaluating the effectiveness of chiral ligands. The reaction between an N-acryloyl-2-oxazolidinone and cyclopentadiene is frequently used for this purpose. While sterically more demanding substituents like tert-butyl often lead to higher enantioselectivities, the benzyl-substituted ligand still provides good results.
| Ligand Subsituent | Catalyst | Solvent | Temp (°C) | Yield (%) | endo:exo | ee (%) (endo) |
| Benzyl | Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | -78 | 85 | >99:1 | 91 |
| tert-Butyl | Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | -78 | 98 | >99:1 | 98 |
| Phenyl | Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | -78 | 94 | >99:1 | 95 |
| Isopropyl | Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | -78 | 92 | >99:1 | 96 |
Table 1: Comparison of BOX ligands in the copper-catalyzed Diels-Alder reaction of N-acryloyl-2-oxazolidinone with cyclopentadiene.
Aldol Reaction
In the asymmetric Mukaiyama aldol reaction, the addition of a silyl enol ether to an aldehyde, chiral BOX ligands have demonstrated considerable success. The choice of ligand substituent can significantly impact both the yield and the enantioselectivity of the syn-adduct.
| Ligand Subsituent | Aldehyde | Silyl Enol Ether | Catalyst | Solvent | Temp (°C) | Yield (%) | syn:anti | ee (%) (syn) |
| Benzyl | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | Sn(OTf)₂ (20 mol%) | CH₂Cl₂ | -78 | 88 | 96:4 | 95 |
| tert-Butyl | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | Sn(OTf)₂ (20 mol%) | CH₂Cl₂ | -78 | 91 | 97:3 | 97 |
| Phenyl | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | Sn(OTf)₂ (20 mol%) | CH₂Cl₂ | -78 | 85 | 95:5 | 92 |
Table 2: Performance of BOX ligands in the asymmetric Mukaiyama aldol reaction.
Michael Addition
The enantioselective Michael addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Nickel(II)-BOX complexes have been shown to be effective catalysts for the addition of malonates to nitroalkenes.
| Ligand Subsituent | Nitroalkene | Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Benzyl | β-Nitrostyrene | Diethyl malonate | Ni(OAc)₂ (10 mol%) | Toluene | rt | 85 | 88 |
| tert-Butyl | β-Nitrostyrene | Diethyl malonate | Ni(OAc)₂ (10 mol%) | Toluene | rt | 90 | 92 |
| Phenyl | β-Nitrostyrene | Diethyl malonate | Ni(OAc)₂ (10 mol%) | Toluene | rt | 82 | 85 |
Table 3: Comparison of BOX ligands in the nickel-catalyzed Michael addition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of enantioselective methods.
General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the BOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol) are dissolved in anhydrous dichloromethane (CH₂Cl₂). The mixture is stirred at room temperature for 1-2 hours to form the catalyst complex.
-
Reaction Setup: The reaction flask is cooled to the desired temperature (e.g., -78 °C). The dienophile, such as N-acryloyl-2-oxazolidinone (1.0 mmol), is then added.
-
Addition of Diene: Freshly distilled diene, such as cyclopentadiene (3.0 mmol), is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the dienophile is consumed.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol for Chiral HPLC Analysis of Enantiomeric Excess
The determination of enantiomeric excess (ee) is a critical step in validating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, AD-H) are often effective for the separation of a wide range of enantiomers.
-
Mobile Phase Preparation: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio is optimized to achieve good separation and reasonable retention times (e.g., 90:10 hexane:isopropanol). The mobile phase should be filtered and degassed before use.
-
Sample Preparation: Prepare a solution of the racemic product (as a reference) and the reaction product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 254 nm).
-
Column Temperature: Usually ambient, but can be controlled to optimize separation.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Inject the racemic sample to determine the retention times of both enantiomers.
-
Inject the reaction product sample.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Conclusion
The choice of the chiral ligand is a critical parameter that must be optimized for each specific enantioselective reaction. While general trends suggest that sterically bulkier substituents on the BOX ligand, such as tert-butyl, often lead to higher enantioselectivities, 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] remains a highly effective and valuable ligand for a wide range of asymmetric transformations. Its performance is often comparable to other common BOX ligands and provides a balance of reactivity and selectivity. The detailed protocols and comparative data in this guide should serve as a valuable resource for researchers in the validation and application of enantioselective methods.
Safety Operating Guide
Navigating the Safe Disposal of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]: A Comprehensive Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals now have access to a clear and comprehensive guide for the proper disposal of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (CAS No. 133463-88-4). This guide provides essential safety and logistical information, ensuring that laboratory procedures involving this compound are not only effective but also compliant with the highest safety and environmental standards. By adhering to these protocols, laboratories can minimize risks and contribute to a safer research environment.
The following procedures have been compiled to provide step-by-step guidance for the safe handling and disposal of this chemical, addressing the critical need for clear operational plans in laboratory settings.
Hazard and Safety Information
Before initiating any disposal protocol, it is crucial to be aware of the hazards associated with 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]. This information dictates the necessary precautions for handling and disposal.
| Hazard Classification | Description |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) |
| Storage Class | 11 (Combustible Solids) |
| Target Organs | Respiratory system |
Personal Protective Equipment (PPE)
When handling 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], especially during disposal procedures, all personnel must wear the appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, a dust mask (e.g., N95 type) is recommended.
Step-by-Step Disposal Protocol
The proper disposal of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a critical step in maintaining laboratory safety and environmental responsibility. Due to its classification as highly hazardous to water, this chemical must not be disposed of down the drain or in regular solid waste.
1. Waste Identification and Segregation:
- Any unused 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], contaminated materials (e.g., weighing paper, gloves, wipes), and empty containers must be treated as hazardous waste.
- Segregate this waste from other laboratory waste streams to prevent cross-contamination.
2. Waste Collection and Storage:
- Collect the solid waste in a clearly labeled, sealable, and chemically compatible container. The container should be labeled as "Hazardous Waste" and include the full chemical name: "2,2'-Bis[(4S)-4-benzyl-2-oxazoline]".
- If the chemical is in a solution, it should be collected in a labeled, sealed, and appropriate liquid waste container. The solvent used should also be identified on the label.
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Arrange for Professional Disposal:
- The disposal of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] must be handled by a licensed hazardous waste disposal company.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will have established procedures and certified vendors for the disposal of chemical waste.
- Provide the EHS department with accurate information about the waste, including its chemical name, quantity, and any potential contaminants.
4. Documentation:
- Maintain a record of the amount of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] designated for disposal and the date of waste pickup. This is important for laboratory inventory and regulatory compliance.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Spill: For small spills of the solid material, carefully sweep or scoop it up, avoiding dust generation, and place it in the designated hazardous waste container. For larger spills, or spills of a solution, evacuate the area and contact your institution's EHS department immediately.
Caption: Disposal workflow for 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].
Personal protective equipment for handling 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (CAS No. 133463-88-4). The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which can cause serious irritation[1]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | To avoid skin contact which can cause irritation[1]. |
| Respiratory Protection | Dust mask type N95 (US) or equivalent. | To prevent inhalation of dust particles which may cause respiratory irritation[1]. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
-
-
Handling the Compound:
-
Avoid generating dust. Handle the solid material carefully.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes[1].
-
Follow precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[1].
-
-
In Case of Exposure:
-
If on skin: Wash with plenty of soap and water[2]. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
Disposal Plan
All waste containing 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] must be treated as chemical waste.
-
Collection:
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
-
Dispose of contents/container in accordance with local, regional, and national regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
